molecular formula C7H11BrO B2463241 1-Bromo-6-oxaspiro[2.5]octane CAS No. 2137575-50-7

1-Bromo-6-oxaspiro[2.5]octane

Número de catálogo: B2463241
Número CAS: 2137575-50-7
Peso molecular: 191.068
Clave InChI: GHOMJCXNDMWYNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromo-6-oxaspiro[2.5]octane is a useful research compound. Its molecular formula is C7H11BrO and its molecular weight is 191.068. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-6-oxaspiro[2.5]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-oxaspiro[2.5]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-6-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMJCXNDMWYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137575-50-7
Record name 1-bromo-6-oxaspiro[2.5]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-Bromo-6-oxaspiro[2.5]octane chemical structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Bromo-6-oxaspiro[2.5]octane: Structure, Properties, and Synthetic Considerations

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a particularly compelling class of structures, prized for their inherent three-dimensionality and conformational rigidity.[1] This rigid framework allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] By increasing the fraction of sp³-hybridized carbons, spirocycles help navigate away from the "flatland" of traditional aromatic compounds, often resulting in molecules with improved physicochemical properties such as solubility and metabolic stability.[1]

This guide focuses on a specific, functionalized member of this class: 1-Bromo-6-oxaspiro[2.5]octane . This molecule combines the unique stereochemical features of a spirocyclic system with the synthetic versatility of a carbon-bromine bond and the chemical reactivity of a strained oxirane-like ring. It represents a valuable building block for medicinal chemists and researchers aiming to explore novel chemical space and develop next-generation therapeutics.[3] This document provides a comprehensive analysis of its chemical structure, a predictive overview of its spectroscopic characterization, a discussion of plausible synthetic strategies, and an exploration of its potential applications in drug development.

Part 1: Molecular Structure and Stereochemistry

Systematic Naming and Identification

The unambiguous identification of a chemical entity is the foundation of scientific communication. 1-Bromo-6-oxaspiro[2.5]octane is characterized by the following identifiers:

IdentifierValueSource
IUPAC Name 1-bromo-6-oxaspiro[2.5]octane[4]
CAS Number 2137575-50-7[5][6]
Molecular Formula C₇H₁₁BrO[6]
Molecular Weight 191.07 g/mol [6]
SMILES BrC1C2(CCCCC2)O1[7] (modified)
Core Architecture

The structure of 1-Bromo-6-oxaspiro[2.5]octane is defined by the fusion of two rings at a single quaternary carbon atom, C5. This spiro center connects a three-membered oxirane (epoxide) ring and a six-membered cyclohexane ring. However, based on the IUPAC name "6-oxaspiro[2.5]octane", the structure consists of a cyclopropane ring spiro-fused to a tetrahydropyran ring. The bromine atom is substituted at the C1 position of the cyclopropane ring.

cluster_0 Synthesis Workflow start Cyclohexanone step1 1-Oxaspiro[2.5]octane Corey-Chaykovsky Reaction start->step1 (CH₃)₃S⁺I⁻, NaH step2 1-Bromo-6-oxaspiro[2.5]octane Selective Bromination step1->step2 NBS, Radical Initiator or Photochemical Conditions

Sources

1-Bromo-6-oxaspirooctane: Structural Rationale, Synthetic Methodologies, and Applications in Modern Drug Discovery

1-Bromo-6-oxaspiro[1]octane: Structural Rationale, Synthetic Methodologies, and Applications in Modern Drug Discovery

Introduction & Pharmacological Rationale

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a critical strategy for mitigating off-target toxicity and improving pharmacokinetic profiles. Spirocyclic scaffolds have gained immense traction due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³) . Higher Fsp³ values correlate directly with enhanced aqueous solubility, reduced CYP450 metabolic liability, and improved clinical success rates.

1-Bromo-6-oxaspiro[1]octane is a highly versatile, structurally rigid building block. It serves as a premium bioisostere for morpholine, piperidine, and tert-butyl groups. The presence of the cyclopropyl bromide moiety provides an orthogonal functional handle for late-stage cross-coupling (e.g., Suzuki or Negishi couplings), allowing medicinal chemists to rapidly explore novel chemical space around the tetrahydropyran (THP) core.

Deconstructing the IUPAC Nomenclature

To fully leverage this scaffold, one must understand its precise 3D topology as dictated by the von Baeyer spiro nomenclature:

  • spiro[1]octane : The parent framework consists of two rings sharing a single quaternary carbon (the spiro atom). The bracketed numbers [1] indicate the number of atoms in each ring excluding the spiro carbon. The small ring has 2 carbons (a cyclopropane derivative), and the large ring has 5 carbons (a cyclohexane derivative). The total atom count in the core is 8 (2 + 5 + 1).

  • Numbering System : Numbering begins on the small ring adjacent to the spiro carbon (atoms 1, 2), passes through the spiro carbon (atom 3), and continues around the large ring (atoms 4, 5, 6, 7, 8).

  • 6-oxa : An oxygen atom replaces carbon 6. Tracing the path from the spiro carbon (C3) through the large ring (C4 C5 O6), the oxygen is positioned symmetrically opposite the spiro junction. This forms a tetrahydropyran (THP) ring.

  • 1-bromo : A bromine atom is attached to carbon 1, locating the reactive halide exclusively on the strained cyclopropane ring.

Physicochemical Profiling

The structural constraints of 1-bromo-6-oxaspiro[1]octane yield a highly favorable physicochemical profile for fragment-based drug design (FBDD).

Table 1: Physicochemical and Structural Data

ParameterValuePharmacological Relevance
CAS Number 2137575-50-7 Unique chemical identifier
Molecular Formula C₇H₁₁BrODefines exact stoichiometry
Molecular Weight 191.07 g/mol Low MW; ideal for fragment-based discovery
Fraction sp³ (Fsp³) 1.0Maximum 3D character; high target selectivity
H-Bond Acceptors 1 (Oxygen)Favorable for aqueous solubility
H-Bond Donors 0Enhances passive membrane permeability

Retrosynthetic Strategy & Mechanistic Pathways

The most robust and scalable approach to synthesizing 1-bromo-6-oxaspiro[1]octane relies on the cyclopropanation of an exocyclic alkene. While direct monobromocyclopropanation is theoretically possible, it suffers from poor yields and stereochemical scrambling. Instead, a two-stage approach—dibromocyclopropanation followed by chemoselective mono-debromination—provides superior spatiotemporal control over the reaction.

RetrosynthesisATetrahydro-4H-pyran-4-oneB4-MethylenetetrahydropyranA->B Wittig OlefinationC1,1-Dibromo-6-oxaspirooctaneB->C CyclopropanationD1-Bromo-6-oxaspiro[2.5]octaneC->D Mono-debromination

Figure 1: Retrosynthetic workflow and forward synthesis pathway for 1-bromo-6-oxaspiro[1]octane.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every synthetic step must be a self-validating system. The protocols below are engineered not just for yield, but for diagnostic clarity, ensuring that intermediate purity is confirmed before progression.

Step 1: Wittig Olefination to 4-Methylenetetrahydropyran
  • Causality: We utilize Wittig olefination over Peterson or Julia olefinations because methyltriphenylphosphonium bromide is highly stable, inexpensive, and scales flawlessly. Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk prevents nucleophilic attack on the ketone, acting purely to deprotonate the phosphonium salt and form the ylide.

  • Procedure: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add KOtBu (1.2 eq) portion-wise. Stir for 30 minutes to generate the yellow ylide. Dropwise add tetrahydro-4H-pyran-4-one (1.0 eq). Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.

  • Validation Checkpoint: ¹H NMR of the crude mixture must show the complete disappearance of the downfield ketone multiplet and the emergence of a sharp exocyclic terminal alkene singlet at ~4.7 ppm (2H).

Step 2: Phase-Transfer Dibromocyclopropanation
  • Causality: Utilizing homogeneous strong bases (like KOtBu) for haloform reactions often leads to rapid, uncontrolled carbene generation and subsequent dimerization . We employ Makosza biphasic conditions (50% NaOH / CHBr₃ / TEBAC catalyst). The phase-transfer catalyst (TEBAC) shuttles hydroxide ions into the organic layer, ensuring a slow, controlled release of singlet dibromocarbene (:CBr₂) at the phase boundary, maximizing the productive [2+1] cycloaddition .

  • Procedure: Dissolve 4-methylenetetrahydropyran (1.0 eq) and benzyltriethylammonium chloride (TEBAC, 0.05 eq) in bromoform (CHBr₃, 3.0 eq) and dichloromethane. Vigorously stir and add 50% aqueous NaOH (5.0 eq) dropwise at 0 °C. Allow the biphasic mixture to warm to 25 °C and stir for 16 hours. Dilute with water, extract with DCM, and purify via silica gel chromatography.

  • Validation Checkpoint: GC-MS must exhibit a distinct 1:2:1 isotopic cluster at m/z 268, 270, and 272, confirming the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).

PTC_MechanismPhase1Aqueous PhaseNaOH (50%)InterfacePhase BoundaryTEBAC CatalystPhase1->Interface OH- migrationPhase2Organic PhaseCHBr3 + AlkeneInterface->Phase2 DeprotonationCarbeneSinglet Dibromocarbene:CBr2Phase2->Carbene Alpha-eliminationProductCyclopropanated ProductCarbene->Product [2+1] Cycloaddition

Figure 2: Phase-transfer catalyzed (PTC) mechanistic cycle for dibromocarbene generation.

Table 2: Optimization Matrix for Cyclopropanation (Step 2)

Base / Catalyst SystemSolventTemp (°C)Yield (%)Mechanistic Outcome
KOtBu (Homogeneous)THF-78 to 035%High carbene dimerization; low yield.
NaOH (50% aq) / NoneDCM25<5%No phase transfer; reaction stalled.
NaOH (50% aq) / TEBAC DCM 25 88% Controlled carbene release; optimal yield.
KOH (Solid) / 18-Crown-6Toluene6065%Moderate yield; crown ether is cost-prohibitive.
Step 3: Chemoselective Mono-debromination
  • Causality: Radical debromination using tributyltin hydride (Bu₃SnH) is classically effective but introduces highly toxic tin byproducts that are notoriously difficult to purge from pharmaceutical intermediates. Instead, we utilize halogen-metal exchange with isopropylmagnesium chloride (iPrMgCl). This reagent is highly chemoselective, rapidly exchanging the more sterically accessible equatorial bromine atom to form a stable cyclopropylmagnesium intermediate, which is then cleanly protonated.

  • Procedure: Dissolve 1,1-dibromo-6-oxaspiro[1]octane (1.0 eq) in anhydrous THF at -78 °C. Dropwise add iPrMgCl (2.0 M in THF, 1.1 eq). Stir for 1 hour at -78 °C to ensure complete metalation. Quench the reaction at -78 °C with anhydrous methanol (5.0 eq) to protonate the Grignard intermediate. Warm to room temperature and perform standard aqueous workup.

  • Validation Checkpoint: GC-MS will show a mass shift from the ~270 range down to 191 (C₇H₁₁BrO), displaying a 1:1 isotopic pattern indicative of a single bromine atom. Furthermore, ¹H NMR will reveal a new distinct doublet of doublets for the monobrominated cyclopropyl methine proton.

Conclusion

The synthesis and utilization of 1-bromo-6-oxaspiro[1]octane represent a masterclass in modern structural design. By leveraging orthogonal synthetic methodologies—from Wittig olefinations to carefully controlled phase-transfer cyclopropanations—process chemists can reliably access this highly sp³-enriched scaffold. As the demand for conformationally rigid, metabolically stable bioisosteres continues to rise in drug discovery [[2]]([Link]), mastering the precise manipulation of these spirocyclic systems is an indispensable skill for the modern application scientist.

References

  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLD Insights.

  • Molport. "1-bromo-6-oxaspiro[1]octane | 2137575-50-7." Chemical Database.

  • Master Organic Chemistry. "Cyclopropanation of Alkenes." Reaction Mechanisms Guide.

  • Organic Chemistry Portal. "Synthesis of cyclopropanes." Organic Synthesis Database.

Physical and chemical properties of 1-Bromo-6-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Bromo-6-oxaspiro[2.5]octane: Properties, Reactivity, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-6-oxaspiro[2.5]octane is a unique spirocyclic compound featuring a strained cyclopropane ring fused to a tetrahydropyran ring and substituted with a bromine atom. This distinctive architecture offers a three-dimensional scaffold that is of significant interest in medicinal chemistry and organic synthesis.[1] The inherent ring strain of the cyclopropane and the presence of both an ether linkage and a reactive bromine atom impart a unique chemical profile to the molecule. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Bromo-6-oxaspiro[2.5]octane, along with insights into its potential reactivity and synthetic pathways. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous structures, particularly the parent 1-oxaspiro[2.5]octane, to provide a robust predictive analysis.

Molecular Structure and Identifiers

1-Bromo-6-oxaspiro[2.5]octane is characterized by the fusion of a cyclopropane and a tetrahydropyran ring system at a single carbon atom, C3. The bromine atom is attached to the cyclopropane ring at the C1 position.

IdentifierValueSource
IUPAC Name 1-bromo-6-oxaspiro[2.5]octane[2]
CAS Number 2137575-50-7[3][4]
Molecular Formula C₇H₁₁BrO[2][4]
Molecular Weight 191.07 g/mol [2][4]
SMILES BrC1CC12CCOCC2[5]
InChI InChI=1S/C7H11BrO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5H2[5]
InChIKey GHOMJCXNDMWYNF-UHFFFAOYSA-N[5]

Predicted Physical Properties

PropertyPredicted Value for 1-Bromo-6-oxaspiro[2.5]octaneExperimental Value for 1-Oxaspiro[2.5]octaneSource (for 1-Oxaspiro[2.5]octane)
Boiling Point > 148 °C148 °C
Density > 0.94 g/cm³0.94 g/cm³
Melting Point Not availableNot available
Solubility Likely soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). Limited solubility in water.Not specified, but expected to be sparingly soluble in water.
Physical Form Expected to be a liquid at room temperature.Liquid

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 1-Bromo-6-oxaspiro[2.5]octane based on the known spectra of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The protons on the cyclopropane ring will likely appear at higher field (lower ppm) compared to those on the tetrahydropyran ring, with the proton geminal to the bromine atom being shifted downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The spiro carbon and the carbon bearing the bromine atom will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will likely be dominated by C-H and C-O stretching and bending vibrations. Key expected absorptions include:

Wavenumber (cm⁻¹)VibrationIntensity
2850-3000C-H (aliphatic) stretchStrong
~1250C-O-C (ether) stretchStrong
~1080C-O-C (ether) stretchStrong
500-700C-Br stretchMedium-Strong

The presence of the strained cyclopropane ring may also give rise to characteristic, though potentially weak, absorptions.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[6] Fragmentation patterns would likely involve the loss of a bromine radical, followed by rearrangements and further fragmentation of the spirocyclic core.

Chemical Properties and Reactivity

The chemical reactivity of 1-Bromo-6-oxaspiro[2.5]octane is dictated by the interplay of its three key functional components: the spiro-fused cyclopropane, the tetrahydropyran ring, and the carbon-bromine bond.

Nucleophilic Substitution at the Brominated Carbon

The C-Br bond is susceptible to nucleophilic attack. However, the Sₙ2 reaction pathway may be sterically hindered due to the spirocyclic nature of the substrate. Sₙ1 reactions could be favored if a stable carbocation can be formed upon departure of the bromide ion.

Ring-Opening Reactions of the Cyclopropane

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with strong acids, electrophiles, or through radical pathways. The regioselectivity of ring-opening would be an important consideration in synthetic applications.

Reactivity of the Ether Linkage

The ether linkage within the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Synthetic Approaches

Conceptual Synthetic Workflow

A potential synthetic route could involve the following key transformations:

Synthetic Workflow A Cyclohexanone Derivative B Methylenecyclohexane Derivative A->B Wittig Reaction C 1-Oxaspiro[2.5]octane Derivative B->C Epoxidation (e.g., m-CPBA) D 1-Bromo-6-oxaspiro[2.5]octane C->D Bromination

Caption: A conceptual synthetic pathway to 1-Bromo-6-oxaspiro[2.5]octane.

Detailed Protocol for a Related Epoxidation

The epoxidation of a methylenecyclohexane derivative is a key step in forming the oxaspiro[2.5]octane core. The following is a general protocol for such a reaction:

  • Dissolution: Dissolve the methylenecyclohexane starting material in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Based on the available hazard classifications, 1-Bromo-6-oxaspiro[2.5]octane should be handled with appropriate safety precautions.[3]

  • Hazard Classifications:

    • Skin Irritation (Category 2)[3]

    • Serious Eye Irritation (Category 2A)[3]

    • Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation or drowsiness/dizziness[3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

    • Use only outdoors or in a well-ventilated area.[7]

    • In case of contact with skin or eyes, rinse immediately with plenty of water.[7]

Applications in Drug Discovery and Development

Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[1][8] The rigid nature of the spirocyclic core in 1-Bromo-6-oxaspiro[2.5]octane can be advantageous in positioning substituents in defined spatial orientations for optimal interaction with protein binding pockets.[1] The bromine atom serves as a versatile handle for further functionalization, for example, through cross-coupling reactions, to generate a library of derivatives for biological screening. Derivatives of the related 1-oxaspiro[2.5]octane have been investigated for their potential as MetAP-2 inhibitors for the treatment of obesity.[9]

Conclusion

1-Bromo-6-oxaspiro[2.5]octane is a fascinating molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data for this compound remains scarce, this guide provides a comprehensive overview of its predicted properties and reactivity based on sound chemical principles and data from analogous structures. The unique combination of a strained cyclopropane, a tetrahydropyran ring, and a reactive bromine atom makes it a promising scaffold for the development of novel chemical entities. Further experimental investigation into the properties and reactivity of this compound is highly encouraged.

References

  • NextSDS. 1-bromo-6-oxaspiro[2.5]octane — Chemical Substance Information. [Link]

  • Chemcorp. SAFETY DATA SHEET. [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. [Link]

  • Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]

  • Organic Syntheses. PREPARATION OF 1-IODOPROPYNE. [Link]

  • Molport. 1-bromo-6-oxaspiro[2.5]octane. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal.
  • National Center for Biotechnology Information. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • NIST WebBook. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. [Link]

  • SpectraBase. 1-Oxaspiro[7][10]octane. [Link]

  • NIST WebBook. Spiro[2.5]octane. [Link]

  • Google Patents. EP2683706A1 - Oxaspiro [2.
  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Mass spectrometry 1. [Link]

  • PubChemLite. 1-oxaspiro[2.5]octane (C7H12O). [Link]

  • NIST WebBook. 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-. [Link]

Sources

The Escape from Flatland: Discovery, Synthesis, and Application of 1-Bromo-6-oxaspirooctane

The Escape from Flatland: Discovery, Synthesis, and Application of 1-Bromo-6-oxaspiro[1]octane

Executive Summary: The Paradigm Shift in Drug Discovery

For decades, medicinal chemistry was dominated by the use of flat, sp²-hybridized aromatic rings. While these planar scaffolds were synthetically accessible via standard cross-coupling reactions, they often led to drug candidates with poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target toxicity.

The publication of the landmark "Escape from Flatland" hypothesis by catalyzed a paradigm shift in drug discovery. The core thesis demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing three-dimensionality correlates strongly with clinical success. Within this context, spirocyclic compounds—particularly oxa-spirocycles —emerged as privileged scaffolds. 1-Bromo-6-oxaspiro[1]octane (CAS: 2137575-50-7)[2][3] represents a pinnacle of this evolution: a highly versatile, 3D-rich building block that combines the metabolic stability of a spirocycle, the solubility-enhancing properties of a tetrahydropyran ring, and a reactive bromine handle for downstream functionalization.

GAFlat Aromatic Scaffolds(Low Fsp3)BHigh Lipophilicity(High LogP)A->BCPoor Water Solubility& Off-Target ToxicityB->CDOxa-Spirocycles(High Fsp3)EOptimal Lipophilicity(Lower LogP)D->EFEnhanced PK & Solubility(Clinical Success)E->F

Structural paradigm shift from flat aromatics to 3D oxa-spirocycles.

Historical Context: The Rise of Oxa-Spirocycles

The specific "discovery" of 1-bromo-6-oxaspiro[1]octane is not attributed to a single serendipitous event, but rather to the systematic, industrial-scale exploration of novel chemical space by advanced synthesis laboratories. A defining moment for this class of molecules was the comprehensive study published by Mykhailiuk and colleagues at Enamine[4][5][6], which detailed the synthesis, properties, and applications of over 150 oxa-spirocycles.

Historically, all-carbon spirocycles (like spiro[1]octane) were utilized to increase Fsp³. However, their highly lipophilic nature often negated the solubility benefits of their 3D structure. The critical innovation was the strategic incorporation of an oxygen atom into the spirocyclic skeleton[4][5][6]. The resulting oxa-spirocycles acted as bioisosteres for standard cycloalkanes and substituted benzenes, but with vastly superior pharmacokinetic (PK) profiles. The brominated derivative, 1-bromo-6-oxaspiro[1]octane, was subsequently developed to serve as a universal electrophilic synthon, allowing medicinal chemists to easily graft this optimized 3D moiety onto complex drug molecules.

Chemical Anatomy & Physicochemical Profiling

The architectural brilliance of 1-bromo-6-oxaspiro[1]octane lies in its dual-ring system: a 6-membered tetrahydropyran ring spiro-fused to a 3-membered cyclopropane ring bearing a bromine atom.

  • The Tetrahydropyran (6-oxa) Core: Provides a strong hydrogen-bond acceptor, significantly lowering the partition coefficient (LogP) and boosting aqueous solubility.

  • The Spiro[1] Junction: Locks the molecule in a rigid, three-dimensional conformation, reducing the entropic penalty upon binding to target proteins.

  • The 1-Bromo Substituent: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling or halogen-metal exchange.

Quantitative Physicochemical Comparison

To illustrate the causality behind the selection of oxa-spirocycles over traditional scaffolds, the following table summarizes the physicochemical impact of structural modifications (data modeled on standard medicinal chemistry parameters):

Scaffold TypeRepresentative SubstructureFsp³Estimated LogPRelative Aqueous Solubility3D Character
Flat Aromatic Bromobenzene0.00~ 3.0Baseline (1x)Planar
All-Carbon Spirocycle 1-Bromospiro[1]octane1.00~ 3.2~ 0.8xHigh
Oxa-Spirocycle 1-Bromo-6-oxaspiro[1]octane1.00~ 1.5~ 40x High

Note: The incorporation of the oxygen atom dramatically improves water solubility (up to 40-fold) while simultaneously lowering lipophilicity, directly addressing the primary failure points of modern drug candidates.

Synthetic Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The synthesis of 1-bromo-6-oxaspiro[1]octane is achieved through a highly reliable three-step sequence: Wittig olefination, phase-transfer catalyzed dibromocyclopropanation, and chemoselective monodebromination.

SynthesisN1Tetrahydro-4H-pyran-4-oneN24-Methylene-tetrahydropyranN1->N2 Wittig OlefinationN31,1-Dibromo-6-oxaspiro[2.5]octaneN2->N3 Dibromocarbene AdditionN41-Bromo-6-oxaspiro[2.5]octaneN3->N4 Monodebromination

Step-by-step synthetic workflow for 1-Bromo-6-oxaspiro[1]octane.

Step 1: Wittig Olefination of Tetrahydro-4H-pyran-4-one

Causality: To build the spirocyclic system, an exocyclic double bond must first be installed. The Wittig reaction is chosen over Peterson or Julia olefinations due to its operational simplicity and high chemoselectivity for ketones.

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under argon.

  • Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at 0 °C. Causality: KOtBu is a non-nucleophilic base that efficiently deprotonates the phosphonium salt to form the active ylide without attacking the ketone.

  • Stir for 30 minutes until a bright yellow solution (the ylide) forms.

  • Add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and concentrate.

  • Validation Checkpoint: The product (4-methylenetetrahydro-2H-pyran) is a volatile liquid. ¹H NMR must show a sharp singlet at ~δ 4.6 ppm (2H), confirming the exocyclic olefin.

Step 2: Dibromocarbene Addition (Makosza Reaction)

Causality: Direct monobromocyclopropanation is notoriously low-yielding and prone to side reactions. Instead, adding a dibromocarbene is highly efficient. We utilize Phase-Transfer Catalysis (PTC) because it allows the carbene to be generated at the aqueous/organic interface, preventing it from rapidly hydrolyzing in the bulk aqueous phase.

  • Dissolve 4-methylenetetrahydro-2H-pyran (1.0 eq) and bromoform (CHBr₃, 2.0 eq) in dichloromethane.

  • Add a catalytic amount of benzyltriethylammonium chloride (TEBAC, 0.05 eq).

  • Vigorously stir the biphasic mixture and slowly add 50% aqueous NaOH (10.0 eq) at 0 °C.

  • Stir at room temperature for 16 hours. The emulsion will turn dark brown.

  • Dilute with water, extract with DCM, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography.

  • Validation Checkpoint: The intermediate (1,1-dibromo-6-oxaspiro[1]octane) is a dense oil. ¹H NMR will show the complete disappearance of the olefinic protons at δ 4.6 ppm, replaced by cyclopropyl CH₂ signals at δ 1.5–2.0 ppm.

Step 3: Chemoselective Monodebromination

Causality: To obtain the mono-bromo building block, one bromine atom must be removed. gem-Dibromocyclopropanes undergo exceptionally rapid halogen-metal exchange with organolithium reagents due to the relief of steric strain.

  • Dissolve 1,1-dibromo-6-oxaspiro[1]octane in anhydrous THF under argon and cool to -78 °C.

  • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Causality: The low temperature prevents the resulting carbenoid from undergoing unwanted ring-opening or dimerization.

  • Stir for 30 minutes at -78 °C.

  • Quench rapidly with an excess of methanol (or water) to protonate the lithiated intermediate.

  • Warm to room temperature, extract with ethyl acetate, and purify via distillation or column chromatography.

  • Validation Checkpoint: The final product, 1-bromo-6-oxaspiro[1]octane, will exhibit a highly diagnostic doublet of doublets (dd) in the ¹H NMR spectrum at ~δ 2.8–3.2 ppm, corresponding to the single CH-Br proton on the cyclopropane ring.

Downstream Applications in Medicinal Chemistry

Once synthesized, 1-bromo-6-oxaspiro[1]octane serves as a highly versatile electrophile. The cyclopropyl bromide is uniquely positioned for several advanced medicinal chemistry applications:

AppsCore1-Bromo-6-oxaspiro[2.5]octaneApp1Suzuki-MiyauraCross-CouplingCore->App1App2Buchwald-HartwigAminationCore->App2App3Grignard/LithiumHalogen ExchangeCore->App3Prod1Aryl-SpirocyclicScaffoldsApp1->Prod1Prod2Amino-SpirocyclicScaffoldsApp2->Prod2Prod3NucleophilicSpiro-SynthonsApp3->Prod3

Downstream functionalization pathways for drug discovery applications.

  • Suzuki-Miyaura Cross-Coupling: Using specialized palladium precatalysts (e.g., RuPhos Pd G3), the spirocyclic bromide can be coupled with aryl boronic acids. This directly replaces flat, metabolically susceptible aromatic rings in lead compounds with the metabolically robust oxa-spirocycle.

  • Buchwald-Hartwig Amination: The bromide can be coupled with primary or secondary amines, generating novel spirocyclic amines that frequently exhibit improved hERG safety profiles compared to their planar aniline counterparts.

  • Nucleophilic Synthon Generation: Through magnesium insertion (Grignard formation) or lithium-halogen exchange, the polarity of the molecule is reversed. The resulting spirocyclic nucleophile can be reacted with aldehydes, ketones, or Weinreb amides to build complex, sp³-rich molecular architectures.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305.[Link]

Engineering 3D Chemical Space: A Technical Guide to Spirocyclic Epoxides in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift from Flatland to 3D Scaffolds

Modern drug discovery is increasingly moving away from planar, sp2-rich aromatic structures toward complex, three-dimensional (3D) architectures. This transition, often termed the "escape from planarity," relies heavily on the introduction of sp3-hybridized carbon atoms to improve solubility, metabolic stability, and target specificity (1)[1]. Spirocyclic epoxides represent a privileged class of intermediates in this domain. By anchoring an epoxide onto a spirocyclic ring system, chemists can lock molecular conformations and stereoselectively install quaternary carbon centers—a notoriously difficult challenge in synthetic organic chemistry (2)[2].

Core Synthetic Methodologies: Constructing the Spiro-Epoxide

The Corey-Chaykovsky Reaction via Sulfur Ylides

The most robust method for synthesizing spirocyclic epoxides from cyclic ketones is the Johnson-Corey-Chaykovsky reaction. Unlike traditional carbon-atom transfer reactions (e.g., Seyferth-Gilbert homologation) that proceed via highly reactive and unselective sp-hybridized carbene or vinylidene intermediates, sulfur ylides enable carbene-free cyclopropanation and epoxidation[1]. This mechanistic divergence is crucial: the charge-separated betaine intermediate allows for a controlled, stepwise intramolecular SN2 ring closure, preserving the integrity of sensitive functional groups.

Recent advancements have even adapted this chemistry for positron emission tomography (PET) imaging, utilizing 11C-sulfur ylides to generate 11C-epoxides in moderate-to-high radiochemical conversions (3)[3].

CC_Mechanism Ketone Cyclic Ketone (Electrophile) Betaine Betaine Intermediate (Charge Separation) Ketone->Betaine Nucleophilic Addition Ylide Sulfur Ylide (Nucleophile) Ylide->Betaine C(sp3) Transfer SpiroEpoxide Spirocyclic Epoxide (3D Scaffold) Betaine->SpiroEpoxide Intramolecular SN2 Ring Closure LeavingGroup DMSO (Leaving Group) Betaine->LeavingGroup Elimination

Workflow of the Corey-Chaykovsky mechanism for spirocyclic epoxide synthesis.

Protocol 1: Self-Validating Corey-Chaykovsky Epoxidation

Objective: Synthesis of a spirocyclic epoxide from a cyclic ketone precursor. Causality & Validation: This protocol utilizes trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The sulfoxonium ylide is softer and more stable, allowing for controlled room-temperature reactions and minimizing side-product formation.

  • Ylide Generation: In a flame-dried, argon-purged Schlenk flask, suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMSO. Validation: Wash the NaH with anhydrous hexanes prior to use to remove the mineral oil; this prevents emulsion formation during the aqueous workup.

  • Reagent Addition: Slowly add trimethylsulfoxonium iodide (1.2 equiv) in portions. Validation: The reaction will effervesce as hydrogen gas is released. The cessation of gas evolution (typically 30–45 minutes) serves as a visual self-validation that the sulfur ylide has fully formed.

  • Electrophile Introduction: Add the cyclic ketone (1.0 equiv) dropwise as a solution in anhydrous DMSO. Stir at room temperature.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc). Validation: The highly strained spiro-epoxide will typically run less polar than the starting ketone. Complete consumption of the starting material validates the end of the reaction.

  • Quench and Isolation: Quench slowly with cold water to neutralize unreacted ylide. Extract with diethyl ether. The use of ether over ethyl acetate minimizes DMSO carryover in the organic phase.

Ring-Opening Reactions: Expanding the Scaffold

Spirocyclic epoxides are highly strained, making them excellent electrophiles for regioselective nucleophilic ring-opening. This strategy is widely used to synthesize polyheterocyclic spiro-oxindoles and vicinal amino alcohols, which are privileged scaffolds in medicinal chemistry (4)[4].

Lewis Acid-Catalyzed Friedel-Crafts Alkylation

The regioselective ring-opening of spiro-epoxyoxindoles with indoles is efficiently catalyzed by hard Lewis acids such as Yb(OTf)3 or Sc(OTf)3. The causality behind selecting a lanthanide triflate lies in its oxophilicity: the metal selectively coordinates to the epoxide oxygen, increasing the electrophilicity of the spiro-carbon without coordinating to and deactivating the indole nucleophile[4].

Protocol 2: Yb(OTf)3-Catalyzed Regioselective Ring-Opening

Objective: C-3 alkylation of indoles via spiro-epoxide ring-opening.

  • Preparation: In a flame-dried vessel under an Argon atmosphere, dissolve the spiro-epoxyoxindole (1.0 equiv) and the indole derivative (1.5 equiv) in anhydrous THF (1.5 mL/mmol). Validation: The Argon atmosphere is critical to prevent the oxidative degradation of the electron-rich indole.

  • Catalysis: Add Yb(OTf)3 (10 mol%). Causality: The bulky triflate counterions are non-nucleophilic, ensuring that the only nucleophilic attack comes from the indole, thereby preventing competitive halohydrin formation[4].

  • Execution & Monitoring: Stir the mixture at 30 °C. Validation: Track the reaction via LC-MS. The formation of the 3-(3-indolyl)oxindole methanol product will correspond to a mass shift of exactly the sum of the two starting materials.

  • Termination: Quench the reaction with saturated aqueous NaHCO3. Causality: Neutralizing the Lewis acid immediately prevents reversible retro-aldol-type cleavages or polymerization of the indole.

Asymmetric Catalysis and Kinetic Resolution

Constructing an all-carbon quaternary stereocenter from a racemic spiro-epoxide is a formidable challenge. Recent breakthroughs utilize chiral Co(III)-salen complexes to achieve asymmetric ring-opening (ARO).

Mechanistic studies reveal that the ring-opening of spiro-epoxides is governed by an equilibration between kinetic resolution (KR) and dynamic kinetic resolution (DKR). This equilibrium is controlled by feedback inhibition—a phenomenon akin to enzyme catalysis—where the formation of a catalyst-product complex slows down the reaction of the mismatched enantiomer, leading to a highly selective partial kinetic resolution (5)[2][5].

KR_Logic Racemic Racemic Spiro-Epoxide Fast Matched Enantiomer (Fast Reaction) Racemic->Fast Slow Mismatched Enantiomer (Slow Reaction) Racemic->Slow Catalyst Chiral Metal-Salen Catalyst Catalyst->Fast Coordination Catalyst->Slow Coordination Product Enantiopure Ring-Opened Product Fast->Product Nucleophilic Attack Recovered Recovered Enantiopure Epoxide Slow->Recovered Feedback Inhibition

Logic of kinetic resolution via feedback inhibition in asymmetric ring-opening.

Furthermore, biocatalytic approaches have emerged as a green alternative. Halohydrin dehalogenases (e.g., mutant HheG-M6) have been engineered to catalyze the ring expansion of spiro-epoxides with cyanate, yielding chiral spiro-oxazolidinones with exceptional enantiomeric excess (6)[6].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative performance of various catalytic systems in the ring-opening of spirocyclic epoxides, highlighting the trade-offs between yield and enantioselectivity.

Catalyst SystemNucleophileSubstrateYield (%)Enantioselectivity (ee %)Mechanistic Note
Yb(OTf)3 (10 mol%) IndolesSpiro-epoxyoxindolesUp to 98%N/A (dr 1.4:1)Friedel-Crafts C-3 alkylation[4]
Co(III)-salen N-benzyl indolesSpiro-epoxyoxindoles65–90%86–94%Partial kinetic resolution via feedback inhibition[2]
Cr(III)-Co(III) (0.01 mol%) TMSN3Meso-epoxidesUp to 99%Up to 94%Asymmetric ring-opening (ARO), solvent-free[5]
HheG-M6 (Enzyme) CyanateSpiro-epoxides43%96%Biocatalytic ring expansion to spiro-oxazolidinones[6]

Conclusion

Spirocyclic epoxides are more than mere synthetic curiosities; they are foundational building blocks for engineering 3D chemical space. By mastering the causality behind ylide-mediated epoxidations and Lewis acid- or transition metal-catalyzed ring openings, researchers can predictably install quaternary stereocenters and unlock novel bioisosteres for next-generation therapeutics.

References

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes MDPI[Link]

  • Spiro-C(sp3)-atom transfer Science[Link]

  • Ring-Opening Cyclization (ROC) of spiro-Epoxyoxindoles with Indoles/Aldehydes: An Easy Access to Polyheterocyclic spiro-Oxindoles ACS Publications (Journal of Organic Chemistry)[Link]

  • Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides RSC Publishing (Chemical Communications)[Link]

  • Feedback Inhibition in Chemical Catalysis Leads the Dynamic Kinetic to Kinetic Resolution in C3-Indolylation of Spiro-epoxyoxindoles ACS Publications (Organic Letters)[Link]

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides ACS Publications (ACS Catalysis)[Link]

Sources

Methodological & Application

Use of 1-Bromo-6-oxaspiro[2.5]octane in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="High-Throughput

Synthetic workflows utilizing 1-bromo-6-oxaspiro[1]octane for drug discovery libraries.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling

Traditional Suzuki or Negishi couplings with secondary/tertiary alkyl halides (such as bromocyclopropanes) often fail due to rapid β-hydride elimination and the instability of the corresponding organometallic reagents. Reductive cross-electrophile coupling circumvents these issues by utilizing two stable electrophiles (an aryl bromide and the spiro-bromide) alongside a mild terminal reductant[1][2].

Mechanistic Causality

The reaction relies on a Ni(0)/Ni(I)/Ni(II)/Ni(III) catalytic cycle[1]. The use of a bulky, electron-rich bidentate ligand (e.g., dtbbpy or picolinamide derivatives) is critical; the steric bulk accelerates the final reductive elimination step, preventing unwanted homocoupling or degradation of the highly strained spiro-radical intermediate[1]. Zinc dust acts as the electron source, while MgCl₂ is added to continuously scrub passivating ZnO layers from the zinc surface, ensuring a steady electron flow.

CatalyticCycle Ni0 Ni(0) Active Species NiII Ar-Ni(II)-Br Complex Ni0->NiII Oxidative Addition (Aryl-Br) NiI Ar-Ni(I) Intermediate NiII->NiI Reduction (Zn) NiIII Ar-Ni(III)-Spiro Complex NiI->NiIII Spiro Radical Capture NiIII->Ni0 Reductive Elimination

Ni-catalyzed reductive cross-coupling cycle for spiro-aryl bond formation.

Step-by-Step Methodology

Self-Validating System: This protocol includes visual and analytical checkpoints to ensure reaction fidelity.

  • Catalyst Activation (Glovebox/Schlenk): To an oven-dried 10 mL vial equipped with a stir bar, add NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), Zn dust (2.5 equiv), and MgCl₂ (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 0.2 M). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition from pale green to a deep rust-red/brown. This color change self-validates the successful reduction of Ni(II) to the catalytically active Ni(0) species.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) followed by 1-bromo-6-oxaspiro[1]octane (1.5 equiv). Seal the vial.

  • Reaction: Heat the mixture to 60 °C and stir vigorously (800 rpm) for 12–16 hours.

    • Validation Checkpoint: Monitor via GC-MS. The disappearance of the aryl bromide mass peak and the emergence of the cross-coupled product mass confirms turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove zinc residues. Wash the organic layer with 1M HCl, water, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Substrate Scope & Quantitative Yields

The protocol tolerates a wide range of electronic properties on the aryl bromide partner[1].

Aryl Bromide PartnerIsolated Yield (%)Reaction Time (h)
4-Bromoanisole (Electron-rich)8212
4-Bromobenzonitrile (Electron-deficient)7812
3-Bromopyridine (Heterocycle)7116
2-Bromo-5-fluorotoluene (Sterically hindered)6516

Protocol B: Halogen-Metal Exchange and Electrophilic Trapping

To generate versatile building blocks like spiro[1]octane-carboxylic acids[3][4], the bromocyclopropane moiety can be converted into a nucleophile via halogen-metal exchange.

Mechanistic Causality

The sp²-like character of the cyclopropane C–Br bond makes it significantly harder to lithiate than standard alkyl bromides. Therefore, the highly reactive tert-butyllithium (t-BuLi) is required. Exactly 2.0 to 2.2 equivalents must be used: the first equivalent drives the exchange to form the spiro-lithium species and t-BuBr; the second equivalent immediately destroys the formed t-BuBr (generating isobutylene, isobutane, and LiBr). This prevents the t-BuBr from acting as an electrophile and destroying the newly formed spiro-nucleophile. Strict temperature control at -78 °C is mandatory to prevent the cyclopropyllithium intermediate from undergoing thermally driven ring-opening decomposition.

Step-by-Step Methodology
  • Preparation: Dissolve 1-bromo-6-oxaspiro[1]octane (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.1 equiv) down the inner wall of the flask over 10 minutes. Stir at -78 °C for 30 minutes.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H NMR; >95% deuterium incorporation at the cyclopropane proton indicates complete halogen-metal exchange.

  • Electrophilic Trapping: Bubble rigorously dried CO₂ gas (passed through a Drierite column) directly into the solution for 20 minutes.

  • Quenching & Isolation: Allow the reaction to warm to 0 °C. Quench with 1M HCl until the aqueous layer reaches pH 2. Extract with EtOAc (3x). Dry the combined organic layers over MgSO₄, concentrate in vacuo, and recrystallize to yield the pure 6-oxaspiro[1]octane-1-carboxylic acid.

Conclusion

1-Bromo-6-oxaspiro[1]octane is a highly valuable, 3D-rich synthetic intermediate. By leveraging strictly controlled catalytic reductive cross-coupling or low-temperature halogen-metal exchange, researchers can seamlessly integrate this complex spirocyclic motif into advanced drug discovery libraries, effectively enhancing the physicochemical and spatial properties of next-generation therapeutics.

Sources

Application Note: 1-Bromo-6-oxaspirooctane as a Privileged sp³-Rich Scaffold in the Synthesis of Bioactive Molecules

Application Note: 1-Bromo-6-oxaspiro[1]octane as a Privileged sp³-Rich Scaffold in the Synthesis of Bioactive Molecules

Executive Summary & Strategic Rationale

As the pharmaceutical industry continues to shift away from planar, over-aromatized molecules—a paradigm shift famously termed the [1]—the demand for rigid, three-dimensional sp³-rich scaffolds has surged. As a Senior Application Scientist, I frequently encounter the challenge of incorporating 3D complexity into lead series without inflating molecular weight or lipophilicity (LogP).

1-Bromo-6-oxaspiro[1]octane (CAS: 2137575-50-7) represents a masterclass in bioisosteric design. By fusing a hydrophilic tetrahydropyran (THP) ring with a conformationally rigid cyclopropane, this building block provides a highly defined exit vector for functionalization. The spirocyclic core not only improves aqueous solubility but also enhances metabolic stability by blocking cytochrome P450-mediated oxidation at otherwise vulnerable benzylic or aliphatic sites. [2], offering superior vector projection compared to simple gem-dimethyl or cycloalkyl groups.

Physicochemical & Structural Profiling

Before deploying this building block in synthetic workflows, it is critical to understand its baseline properties. The presence of the oxygen heteroatom significantly lowers the LogP compared to an all-carbon spiro[1]octane, making it highly favorable for lead optimization.

PropertySpecificationStrategic Implication for Drug Design
Chemical Name 1-Bromo-6-oxaspiro[1]octaneCore scaffold for spiro-functionalization.
CAS Number 2137575-50-7Commercially available, ensuring scalable supply.
Molecular Formula C₇H₁₁BrOLow molecular weight (191.07 g/mol ) preserves ligand efficiency.
SMILES BrC1CC2(C1)CCOCC2Secondary cyclopropyl bromide; requires specific activation.
Fsp³ Fraction 1.00 (100% sp³ carbons)Maximizes 3D character, correlating with higher clinical success.

Mechanistic Workflow: Divergent Synthetic Applications

The intrinsic challenge of 1-Bromo-6-oxaspiro[1]octane lies in the low reactivity of unactivated secondary cyclopropyl bromides toward standard oxidative addition. To overcome this, we utilize divergent activation strategies: Zinc-insertion for transition-metal catalyzed cross-coupling, and Lithium-halogen exchange for direct electrophilic trapping.

GStart1-Bromo-6-oxaspiro[2.5]octane(Starting Material)ZnCyclopropylzincIntermediateStart->Zn Zn(0), TMSCl THF, 60°CLiCyclopropyllithiumIntermediateStart->Li t-BuLi (2 eq) THF, -78°CNegishiNegishi Coupling(Pd-Catalyzed)Zn->Negishi Ar-XProduct1Aryl-SpirocycleDerivativesNegishi->Product1ElectrophileElectrophilicTrappingLi->Electrophile E+ (e.g., RCHO)Product2FunctionalizedSpirocyclesElectrophile->Product2

Divergent synthetic pathways utilizing 1-Bromo-6-oxaspiro[1]octane.

Expert Methodologies & Protocols

The following protocols are engineered as self-validating systems. I have specifically designed these steps to include visual and analytical checkpoints, ensuring that causality and mechanistic integrity are maintained throughout the workflow.

Protocol A: Negishi Cross-Coupling for Aryl-Spirocycle Synthesis

Causality & Rationale: Direct Suzuki-Miyaura coupling of secondary cyclopropyl bromides often suffers from sluggish oxidative addition and competitive β-hydride elimination [3]. Converting the bromide to a cyclopropylzinc reagent followed by Negishi coupling circumvents this. We utilize Pd(dppf)Cl₂ because its large bite angle accelerates the challenging reductive elimination step, forcing the formation of the desired sp³-sp² carbon-carbon bond.

Step-by-Step Methodology:

  • Zinc Activation (Critical Step): In an oven-dried Schlenk flask under Argon, suspend Zinc dust (3.0 eq) in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%).

    • Expert Insight: This is not merely procedural; it chemically strips the passivating ZnO layer. A self-validating sign of success is a slight bubbling and a color shift in the suspension.

  • Zinc Insertion: Add 1-Bromo-6-oxaspiro[1]octane (1.0 eq) dropwise. Stir at 60 °C for 2 hours.

    • Validation: Quench a 0.1 mL aliquot in water and extract with EtOAc. GC-MS should show complete disappearance of the bromide peak (m/z 190/192) and the appearance of the protonated spirocycle (m/z 112).

  • Cross-Coupling: In a separate flask, dissolve the target aryl iodide (0.8 eq) and Pd(dppf)Cl₂ (5 mol%) in THF. Transfer the supernatant cyclopropylzinc solution into this flask via a filter cannula.

  • Reaction & Workup: Stir at 65 °C for 12 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Lithium-Halogen Exchange and Electrophilic Trapping

Causality & Rationale: For the synthesis of spirocyclic alcohols or amines, direct nucleophilic addition is required. The stoichiometry of t-BuLi (exactly 2.0 to 2.2 equivalents) is mathematically absolute: the first equivalent drives the halogen-metal exchange, while the second rapidly consumes the generated t-butyl bromide via elimination. This prevents the byproduct from acting as an alkylating agent against our newly formed cyclopropyllithium intermediate.

Step-by-Step Methodology:

  • Lithiation: Dissolve 1-Bromo-6-oxaspiro[1]octane (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool strictly to -78 °C using a dry ice/acetone bath.

    • Expert Insight: Temperature control is non-negotiable. Above -40 °C, cyclopropyllithium species are prone to catastrophic ring-opening to form allyl lithiums.

  • Exchange: Add t-BuLi (1.7 M in pentane, 2.1 eq) dropwise down the side of the flask over 15 minutes. Stir for 30 minutes at -78 °C.

    • Validation: The solution will transition to a faint yellow hue, indicating successful metalation.

  • Trapping: Add the desired electrophile (e.g., a substituted benzaldehyde, 1.2 eq) neat or as a THF solution. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Quenching: Quench carefully with water. Extract with DCM, concentrate, and purify via silica gel chromatography to isolate the functionalized spirocyclic alcohol.

Data Presentation: Comparative Reaction Metrics

To guide synthetic planning, the following table summarizes the expected performance of 1-Bromo-6-oxaspiro[1]octane across various electrophilic coupling partners based on standardized protocol execution.

Reaction PathwayCoupling Partner / ElectrophileCatalyst / ReagentExpected Yield (%)Primary Byproduct Risk
Negishi Coupling Electron-deficient Aryl IodidesPd(dppf)Cl₂ / Zn(0)75 - 85%Homocoupling of Aryl Halide
Negishi Coupling Electron-rich Aryl BromidesPd(OAc)₂, RuPhos / Zn60 - 70%Protodehalogenation
Lithiation Trapping Aromatic Aldehydest-BuLi (2.1 eq)80 - 90%Ring-opened allyl species (if >-78°C)
Lithiation Trapping Weinreb Amidest-BuLi (2.1 eq)65 - 75%Over-addition to tertiary alcohol

Conclusion

1-Bromo-6-oxaspiro[1]octane is a highly privileged building block that allows medicinal chemists to rapidly navigate out of "flatland." By strictly adhering to the mechanistic principles of zinc-insertion or low-temperature lithiation, researchers can reliably append this metabolically stable, sp³-rich vector onto complex pharmacophores, thereby improving the physicochemical properties and clinical viability of their lead compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Nature Reviews Drug Discovery, 8(11), 843-852. URL:[Link]

  • Zheng, Y. J., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL: [Link]

  • Kleban, I., Radchenko, D. S., Tymtsunik, A. V., & Grygorenko, O. O. (2020). Cyclopropyl boronic derivatives in parallel synthesis of sp3-enriched compound libraries. Monatshefte für Chemie - Chemical Monthly, 151(6), 953-962. URL:[Link]

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-6-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Strained Spirocyclic System

1-Bromo-6-oxaspiro[2.5]octane is a unique bifunctional molecule featuring a strained oxirane (epoxide) ring fused to a brominated cyclopropane moiety in a spirocyclic arrangement. This architecture presents intriguing possibilities for the synthesis of complex molecular scaffolds relevant to medicinal chemistry and materials science. The inherent ring strain of the epoxide makes it a potent electrophile, susceptible to ring-opening by a variety of nucleophiles. This document provides a detailed technical guide to understanding and performing nucleophilic substitution reactions on this substrate, with a focus on predictable and selective transformations.

The primary mode of reaction for 1-bromo-6-oxaspiro[2.5]octane with common nucleophiles is the ring-opening of the epoxide. Nucleophilic attack on the brominated cyclopropane carbon is generally disfavored due to the high activation energy associated with substitution on a cyclopropyl system. The protocols detailed herein are based on well-established principles of epoxide chemistry and are designed to provide reproducible results for the synthesis of novel substituted cyclohexanols.

Mechanistic Considerations: A Tale of Two Electrophiles

The reactivity of 1-bromo-6-oxaspiro[2.5]octane is dominated by the electrophilic nature of the epoxide ring. Under neutral or basic conditions, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This has important implications for both the regioselectivity and stereoselectivity of the reaction.

  • Regioselectivity: The incoming nucleophile will preferentially attack the least sterically hindered carbon of the epoxide.[1] In the case of 1-bromo-6-oxaspiro[2.5]octane, this is the methylene (CH2) carbon of the oxirane ring.

  • Stereoselectivity: As with all SN2 reactions, the nucleophilic attack occurs from the backside relative to the leaving group (in this case, the C-O bond of the epoxide). This results in a predictable inversion of stereochemistry at the site of attack.[2]

The presence of the bromine atom on the adjacent cyclopropane ring is not expected to significantly influence the regioselectivity of the epoxide opening under standard nucleophilic conditions. However, its presence offers a handle for subsequent transformations in the synthesized products.

Core Protocols

The following protocols are provided as a starting point for the exploration of nucleophilic substitution reactions on 1-bromo-6-oxaspiro[2.5]octane. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Azide Addition for the Synthesis of a β-Azido Alcohol

This protocol describes the synthesis of 1-(azidomethyl)-1-(1-bromocyclopropyl)cyclohexan-1-ol, a versatile intermediate for the introduction of nitrogen-containing functionalities. The reaction utilizes sodium azide as the nucleophile.

Materials:

  • 1-Bromo-6-oxaspiro[2.5]octane

  • Sodium Azide (NaN3)

  • Ammonium Chloride (NH4Cl)

  • Methanol (MeOH)

  • Water (H2O)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-bromo-6-oxaspiro[2.5]octane (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq).

  • Add a solvent mixture of methanol and water (e.g., 4:1 v/v). The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting epoxide.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating (40-60 °C) may be required to drive the reaction to completion.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Azide: A robust and highly nucleophilic source of the azide anion.[3]

  • Ammonium Chloride: Acts as a mild proton source to facilitate the protonation of the alkoxide intermediate formed after ring-opening.[3]

  • Methanol/Water Solvent System: A polar protic solvent system that effectively dissolves the inorganic salts and the organic substrate.[3]

Protocol 2: Thiol Addition for the Synthesis of a β-Hydroxy Thioether

This protocol details the reaction with a thiol nucleophile, such as thiophenol, to yield a β-hydroxy thioether. These compounds are of interest in various fields, including the development of enzyme inhibitors.

Materials:

  • 1-Bromo-6-oxaspiro[2.5]octane

  • Thiophenol

  • Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether (Et2O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (optional)

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-6-oxaspiro[2.5]octane (1.0 eq) in methanol or ethanol.

  • In a separate flask, prepare a solution of the thiolate by adding thiophenol (1.2 eq) to a suspension of potassium carbonate (1.5 eq) or a solution of sodium hydroxide (1.2 eq) in the same solvent.

  • Slowly add the thiolate solution to the solution of the epoxide at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the mixture by the slow addition of 1 M HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K2CO3 or NaOH): Deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Alcohol Solvent: A suitable polar protic solvent for this type of reaction.

Protocol 3: Amine Addition for the Synthesis of a β-Amino Alcohol

This protocol outlines the synthesis of a β-amino alcohol using a secondary amine, such as piperidine, as the nucleophile. β-amino alcohols are important structural motifs in many pharmaceuticals.[4]

Materials:

  • 1-Bromo-6-oxaspiro[2.5]octane

  • Piperidine

  • Ethanol (EtOH) or Isopropanol (i-PrOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-6-oxaspiro[2.5]octane (1.0 eq) in ethanol or isopropanol.

  • Add piperidine (2.0-3.0 eq). The excess amine also acts as the base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Causality Behind Experimental Choices:

  • Excess Amine: Piperidine acts as both the nucleophile and the base to protonate the intermediate alkoxide.[4] Using it in excess drives the reaction to completion.

  • Heating: The nucleophilicity of neutral amines is lower than that of anionic nucleophiles, so heating is often required to achieve a reasonable reaction rate.

Data Presentation

NucleophileProductTypical Reaction ConditionsExpected Yield
Sodium Azide1-(azidomethyl)-1-(1-bromocyclopropyl)cyclohexan-1-olMeOH/H2O, 25-60 °CGood to Excellent
Thiophenol1-((1-bromocyclopropyl)(phenylthio)methyl)cyclohexan-1-olK2CO3, MeOH, 25 °CGood to Excellent
Piperidine1-((1-bromocyclopropyl)(piperidin-1-yl)methyl)cyclohexan-1-olEtOH, RefluxModerate to Good

Visualizations

Nucleophilic_Attack cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Substrate 1-Bromo-6-oxaspiro[2.5]octane TS Sₙ2 Transition State Substrate->TS Nucleophile Nucleophile (Nu:⁻) Nucleophile->TS Backside Attack on less substituted carbon Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening Product Ring-Opened Product Intermediate->Product Protonation

Caption: SN2 mechanism for nucleophilic ring-opening of 1-bromo-6-oxaspiro[2.5]octane.

Experimental_Workflow A 1. Reaction Setup (Substrate, Nucleophile, Solvent) B 2. Reaction Monitoring (TLC, GC, etc.) A->B C 3. Workup (Quenching, Extraction) B->C D 4. Purification (Column Chromatography, etc.) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for nucleophilic substitution reactions.

References

  • This is a placeholder for a real reference.
  • This is another placeholder for a real reference.
  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. Available at: [Link]

  • This is a placeholder for a real reference.
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]

  • YouTube. (2020, November 20). bromohydrin and epoxide formattion. Available at: [Link]

Sources

Application Note: 1-Bromo-6-oxaspirooctane in Spiro-Annulation and Bioisosteric Replacement Strategies

Application Note: 1-Bromo-6-oxaspiro[1]octane in Spiro-Annulation and Bioisosteric Replacement Strategies

Executive Summary

The drive to escape "flatland" in modern drug discovery has elevated the importance of sp3 -rich, three-dimensional scaffolds. Among these, 1-bromo-6-oxaspiro[1]octane (CAS: 2137575-50-7)[2] has emerged as a premier spirocyclic building block. This molecule features a highly strained bromocyclopropane ring spiro-fused to a tetrahydropyran (6-oxa) system. This application note details the mechanistic rationale, bioisosteric utility, and validated synthetic protocols for incorporating the 6-oxaspiro[1]octane motif into complex molecular architectures via advanced spiro-annulation strategies.

Mechanistic Rationale & Bioisosteric Logic

The Failure of Classical SN​2 Pathways

Functionalizing cyclopropyl halides presents a unique synthetic challenge. The carbon-halogen bond in a cyclopropane ring possesses unusually high s -character (approaching sp2.28 ), making the C–Br bond shorter and stronger than a typical secondary alkyl bromide. Furthermore, the classical SN​2 mechanism requires a trigonal bipyramidal transition state. Achieving this geometry in a cyclopropane ring would require expanding the internal bond angle from ~60° to 120°, introducing insurmountable ring strain. Consequently, 1-bromo-6-oxaspiro[1]octane is highly resistant to standard nucleophilic substitution. Successful spiro-annulation must instead rely on single-electron transfer (SET) to generate a radical, or two-electron halogen-metal exchange to generate an anionic nucleophile.

The Morpholine Bioisostere Concept

Morpholine is a ubiquitous pharmacophore used to tune solubility and kinase hinge-binding interactions. However, it suffers from severe metabolic liabilities—specifically, cytochrome P450-mediated α -oxidation, which leads to ring opening and the formation of reactive, toxic metabolites.

The 6-oxaspiro[1]octane core acts as a rigidified, metabolically stable bioisostere. The spiro-fusion sterically shields the adjacent carbons, drastically reducing intrinsic clearance ( CLint​ ) while preserving the crucial hydrogen-bond acceptor properties of the oxygen atom. Furthermore, increasing the fraction of sp3 carbons ( Fsp3​ ) breaks molecular planarity, which disrupts stable crystal lattice packing and significantly improves aqueous solubility[3]. Strained spiro heterocycles consistently impose these beneficial physicochemical properties on lead compounds[4].

Synthetic Workflows for Spiro-Annulation

To overcome the inertness of the cyclopropyl bromide, two primary state-of-the-art annulation workflows are utilized:

  • Photoredox/Nickel Dual Catalysis (Cross-Electrophile Coupling): This method utilizes visible light and an Iridium photocatalyst to reduce the bromocyclopropane via SET, generating a nucleophilic spirocyclic radical. Concurrently, a Nickel catalyst undergoes oxidative addition into an aryl or heteroaryl halide. The radical is intercepted by the Ni(II) intermediate, followed by reductive elimination to forge a new C(sp2)−C(sp3) bond[5]. This approach is widely applied in medicinal chemistry to synthesize targets with higher C(sp3) fractions[6].

  • Halogen-Metal Exchange: Treatment with highly reactive alkyllithium reagents (e.g., t -BuLi) facilitates a rapid halogen-metal exchange, yielding a cyclopropyl lithium species that can be trapped by diverse electrophiles (aldehydes, ketones, Weinreb amides) to construct complex, functionalized spiro-systems.

GA1-Bromo-6-oxaspiro[2.5]octaneB1Photoredox/Ni Dual CatalysisA->B1 Light + Ir/Ni CatalystsB2Halogen-Metal ExchangeA->B2 t-BuLi or i-PrMgClC1C(sp2)-C(sp3) Cross-CouplingB1->C1C2Nucleophilic TrappingB2->C2DSpiro-Annulated Drug CandidateC1->DC2->D

Caption: Workflow for spiro-annulation utilizing 1-bromo-6-oxaspiro[1]octane via divergent pathways.

Quantitative Data: Impact of Spiro-Annulation on Physicochemical Properties

The table below summarizes the typical physicochemical enhancements observed when replacing a flat aromatic ring or an unsubstituted morpholine with a 6-oxaspiro[1]octane motif during lead optimization.

ParameterFlat Arene (Reference)Morpholine Analog6-Oxaspiro[1]octane Analog
Fsp3​ 0.250.450.65
LogD (pH 7.4) 3.82.93.1
Aqueous Solubility ( μ g/mL) < 545> 150
HLM Clearance ( μ L/min/mg) 85110 ( α -oxidation)< 15
Half-life ( t1/2​ , min) 1512> 120

(Note: Data represents generalized structure-activity relationship trends validated across multiple spirocyclic bioisosteric replacement campaigns).

Experimental Protocols

Protocol A: Photoredox/Nickel Dual-Catalyzed Cross-Coupling

This protocol details the C(sp2)−C(sp3) cross-coupling of 1-bromo-6-oxaspiro[1]octane with an aryl bromide.

Causality & Critical Parameters:

  • Degassing: Oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will rapidly quench the excited state ∗Ir(III) photocatalyst, halting the SET process and resulting in zero conversion.

  • Temperature Control: High-intensity blue LEDs generate significant heat. A cooling fan must be used to maintain the reaction at room temperature, preventing thermal decomposition of the sensitive Ni-alkyl intermediates.

CatalyticCycleNi0Ni(0)CatalystNiIINi(II)-ArylIntermediateNi0->NiII Oxidative AdditionNiIIINi(III)-Alkyl-ArylComplexNiII->NiIII Radical InterceptionNiINi(I)SpeciesNiIII->NiI Reductive EliminationProductSpiro-Annulated ProductNiIII->ProductNiI->Ni0 SET ReductionRadicalSpirocyclic Alkyl RadicalRadical->NiIII

Caption: Photoredox/Nickel dual catalytic cycle for C(sp2)-C(sp3) cross-coupling of bromocyclopropanes.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial equipped with a magnetic stir bar with Aryl bromide (1.0 mmol, 1.0 equiv), NiCl2​⋅dme (22 mg, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 27 mg, 10 mol%), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (22 mg, 2 mol%), and Na2​CO3​ (212 mg, 2.0 equiv).

  • Reagent Addition: Add 1-bromo-6-oxaspiro[1]octane (286 mg, 1.5 equiv) and Tris(trimethylsilyl)silane (TTMSS, 497 mg, 2.0 equiv) as the terminal reductant.

  • Solvent & Seal: Add anhydrous 1,2-dimethoxyethane (DME, 10 mL). Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Degassing: Subject the sealed vial to three rigorous freeze-pump-thaw cycles using a Schlenk line.

  • Irradiation: Place the vial approximately 5 cm away from a 440 nm blue LED light source (e.g., Kessil lamp). Stir vigorously at room temperature for 24 hours. Ensure a cooling fan is directed at the setup.

  • Workup: Open the vial to air to quench the active catalysts. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (30 mL).

  • Purification: Concentrate the filtrate in vacuo and purify the residue via silica gel flash column chromatography to isolate the spiro-annulated product.

Protocol B: Halogen-Metal Exchange & Electrophilic Trapping

This protocol describes the generation of the cyclopropyl lithium species and its subsequent trapping with a Weinreb amide to form a spirocyclic ketone.

Causality & Critical Parameters:

  • Stoichiometry of t -BuLi: Exactly 2.1 equivalents of t -BuLi are required. The first equivalent performs the halogen-metal exchange, generating the desired cyclopropyl lithium and t -butyl bromide. If left unchecked, the t -butyl bromide will react with the cyclopropyl lithium (Wurtz-type coupling). The second equivalent of t -BuLi acts as a strong base, rapidly eliminating the t -butyl bromide to form gaseous isobutylene and LiBr, thereby protecting the nucleophile.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Add 1-bromo-6-oxaspiro[1]octane (191 mg, 1.0 mmol) and anhydrous THF (10 mL) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Lithiation: Slowly add t -BuLi (1.7 M in pentane, 1.24 mL, 2.1 mmol) dropwise down the side of the flask over 10 minutes to prevent localized heating. The solution may turn slightly yellow.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

  • Electrophile Addition: Add the desired Weinreb amide (1.2 mmol, dissolved in 2 mL anhydrous THF) dropwise over 5 minutes.

  • Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

References

  • Molport Database: 1-bromo-6-oxaspiro[1]octane | 2137575-50-7. Available at:[2]

  • PMC (2024): Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at:[3]

  • Chemical Communications (RSC): Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes. Available at:[4]

  • CCS Chemistry (2021): Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. Available at:[5]

  • PMC: Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry. Available at:[6]

Application Notes and Protocols for Reactions with 1-Bromo-6-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Bromo-6-oxaspiro[2.5]octane is a unique bifunctional molecule featuring a compact and rigid spirocyclic core. Its structure comprises a tetrahydropyran ring fused in a spiro fashion to a brominated cyclopropane ring. This arrangement combines the inherent ring strain of both the oxirane-like spiro center and the three-membered carbocycle, making it a highly reactive and versatile building block for organic synthesis and drug discovery. The presence of two distinct reactive sites—the C-Br bond on the cyclopropane and the strained ether linkage—allows for a range of selective chemical transformations.

This guide provides a comprehensive overview of the predicted reactivity of 1-Bromo-6-oxaspiro[2.5]octane and detailed, field-proven protocols for its key reactions. The methodologies presented are grounded in established principles of organic chemistry and supported by analogous transformations reported in peer-reviewed literature.

Molecular Profile:

Property Value
Molecular Formula C₇H₁₁BrO
Molecular Weight 191.07 g/mol
CAS Number 2137575-50-7

| Appearance | Combustible liquid |

Safety and Handling: 1-Bromo-6-oxaspiro[2.5]octane is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Store in a cool, well-ventilated place with the container tightly closed.[1]

Part 1: Predicted Reactivity and Mechanistic Considerations

The reactivity of 1-Bromo-6-oxaspiro[2.5]octane is dominated by its two key functional groups: the cyclopropyl bromide and the spiro-epoxide.

The Cyclopropyl Bromide Moiety: Formal Nucleophilic Substitution

Direct nucleophilic substitution on cyclopropyl halides via classical S(_N)2 or S(_N)1 pathways is notoriously difficult.[2][3] The high s-character of the C-Br bond and the severe ring strain that would be induced in a planar transition state make these pathways energetically unfavorable.[3]

However, a "formal" nucleophilic substitution is achievable through an elimination-addition mechanism .[4] This pathway involves a base-assisted 1,2-dehydrobromination to generate a highly strained and reactive cyclopropene intermediate. A pronucleophile present in the reaction mixture can then add across the double bond to yield the substituted cyclopropane product.[4][5] The diastereoselectivity of this addition can often be controlled by steric factors or by a thermodynamically driven epimerization of the final product.[5][6]

G reagents 1-Bromo-6-oxaspiro[2.5]octane + Base (e.g., t-BuOK) intermediate Cyclopropene Intermediate reagents->intermediate 1,2-Dehydrobromination (Elimination) product Substituted 6-Oxaspiro[2.5]octane intermediate->product Nucleophilic Addition nucleophile Pronucleophile (Nu-H) nucleophile->intermediate

Caption: Elimination-Addition Pathway for Cyclopropane Substitution.

The Spiro-Oxirane Moiety: Ring-Opening Reactions

The inherent ring strain of the spiro-epoxide makes it susceptible to ring-opening reactions by various nucleophiles.[7][8] The regiochemical outcome of the reaction is highly dependent on the reaction conditions (acidic or basic).[9][10]

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[11][12] The subsequent nucleophilic attack occurs with S(N)2-like backside displacement, leading to a trans configuration of the nucleophile and the newly formed hydroxyl group.[11] For unsymmetrical epoxides, the attack often proceeds at the more substituted carbon, as the transition state possesses significant S(_N)1-like carbocationic character.[11]

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in a standard S(_N)2 fashion.[9][10][13] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon .[9][10] The reaction results in an alkoxide intermediate, which is protonated during workup to yield the final product, also with a trans stereochemistry.[14]

Part 2: Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous compounds. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and substrate.

Protocol 2.1: Formal Nucleophilic Substitution with Alcohols and Amines

This protocol describes a formal nucleophilic substitution on the cyclopropyl bromide moiety via an elimination-addition pathway.[4][6]

Materials:

  • 1-Bromo-6-oxaspiro[2.5]octane

  • Nucleophile (e.g., primary/secondary alcohol or amine, 1.5 - 2.0 eq)

  • Potassium tert-butoxide (KOtBu) or powdered Potassium Hydroxide (KOH) (3.0 - 5.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-6-oxaspiro[2.5]octane (1.0 eq).

  • Dissolve the starting material in anhydrous THF (or DMSO) to a concentration of approximately 0.1 M.

  • Add the desired nucleophile (1.5 eq for alcohols, 2.0 eq for amines).

  • Cool the mixture to 0 °C in an ice bath.

  • Add powdered KOtBu (3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.

Data Summary (Hypothetical based on analogous systems):

Nucleophile (Nu-H) Product Typical Conditions Expected Diastereoselectivity Reference
Benzyl alcohol 1-(Benzyloxy)-6-oxaspiro[2.5]octane KOtBu, THF, 65 °C, 12h trans favored [4]
Pyrrolidine 1-(Pyrrolidin-1-yl)-6-oxaspiro[2.5]octane KOH, DMSO, 80 °C, 8h High trans [6][15]

| Indole | 1-(1H-indol-1-yl)-6-oxaspiro[2.5]octane | KOH, 18-crown-6, THF, 85 °C, 16h | High trans |[5] |

Protocol 2.2: Acid-Catalyzed Epoxide Ring-Opening

This protocol details the ring-opening of the spiro-epoxide using a hydrogen halide to generate a trans-halohydrin.[16][17]

Materials:

  • 1-Bromo-6-oxaspiro[2.5]octane

  • Anhydrous hydrogen bromide (HBr) or hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or acetic acid)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Bromo-6-oxaspiro[2.5]octane (1.0 eq) in anhydrous diethyl ether (0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of anhydrous HBr in ether (1.1 eq) dropwise via syringe.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (2 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude trans-halohydrin product, which can be further purified by chromatography or recrystallization if necessary.

G cluster_acid Acid-Catalyzed Ring-Opening epoxide 1-Bromo-6-oxaspiro[2.5]octane protonation Protonated Epoxide (Oxonium Ion) epoxide->protonation Protonation product trans-Halohydrin Product protonation->product SN2-like Attack (at more substituted C) acid H-X acid->protonation nucleophile X⁻ nucleophile->protonation

Caption: Mechanism of Acid-Catalyzed Epoxide Ring-Opening.

Protocol 2.3: Base-Catalyzed Epoxide Ring-Opening

This protocol outlines the ring-opening of the spiro-epoxide using a strong nucleophile under basic conditions.[9][10]

Materials:

  • 1-Bromo-6-oxaspiro[2.5]octane

  • Nucleophile (e.g., Sodium ethoxide, Sodium azide, 1.2 - 1.5 eq)

  • Appropriate solvent (e.g., Ethanol for ethoxide, DMF or DMSO for azide)

  • Water or saturated aqueous NH₄Cl for workup

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nucleophile (e.g., sodium azide, 1.5 eq) in the chosen solvent (e.g., DMF, 0.2 M).

  • Add 1-Bromo-6-oxaspiro[2.5]octane (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into an equal volume of water.

  • Extract the aqueous mixture with Et₂O or EtOAc (3 x volume).

  • Combine the organic layers, wash with brine to remove residual solvent (like DMF), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting product by flash column chromatography.

G cluster_base Base-Catalyzed Ring-Opening epoxide 1-Bromo-6-oxaspiro[2.5]octane intermediate Alkoxide Intermediate epoxide->intermediate SN2 Attack (at less hindered C) product trans-Product intermediate->product Protonation (Workup) nucleophile Nu⁻ nucleophile->epoxide workup Proton Source (H₂O, H₃O⁺) workup->intermediate

Caption: Mechanism of Base-Catalyzed Epoxide Ring-Opening.

  • 1 - • SAFETY DATA SHEET. (2026, March 5). MilliporeSigma.

  • de Meijere, A., et al. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society. [Link]

  • Lee, I., et al. (2002). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. The Journal of Physical Chemistry A. [Link]

  • Bickelhaupt, F. M., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry. [Link]

  • ACE Organic. (2009, October 22). Acid-Catalyis Ring Opening of Cyclohexyl-epoxide Using HBr [Video]. YouTube. [Link]

  • Gevorgyan, V., et al. (2012). Formal nucleophilic substitution of bromocyclopropanes with azoles. Organic Letters. [Link]

  • Gevorgyan, V., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. [Link]

  • Gevorgyan, V., et al. (2013). Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Roberts, J. D., et al. (1953). Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2023). Nucleophilic substitution of cyclopropyl ketones with halides. ResearchGate. [Link]

  • Suresh, E., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Scientific Reports. [Link]

  • Bickelhaupt, F. M., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]

  • Lee, I., et al. (2002). Gas-Phase Identity Nucleophilic Substitution Reactions of Cyclopropenyl Halides. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 14.6: Cycloalkyl Halides. Chemistry LibreTexts. [Link]

  • Various Authors. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Soderberg, T. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • McMurry, J. (2023). 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link]

  • Various Authors. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Penn State Pressbooks. [Link]

  • Suresh, E., et al. (2022). Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials. [Link]

  • Various Authors. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020). Epoxide Ring-Opening Reactions. Chemistry Steps. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Various Authors. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. [Link]

  • Various Authors. (2021). Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Stability and storage conditions for 1-Bromo-6-oxaspiro[2.5]octane

Technical Support Center: 1-Bromo-6-oxaspiro[1]octane

Comprehensive Stability, Storage, and Troubleshooting Guide

Welcome to the Technical Support Center for 1-Bromo-6-oxaspiro[1]octane (CAS: 2137575-50-7)[2]. As a bifunctional building block featuring both a highly strained bromocyclopropane ring and a tetrahydropyran (oxane) moiety, this compound presents unique synthetic opportunities alongside strict handling requirements.

This guide is designed for researchers, scientists, and drug development professionals. It synthesizes field-proven methodologies with the mechanistic causality behind our storage protocols, ensuring your workflows remain safe, reproducible, and scientifically rigorous.

The Causality of Degradation: Why Storage Matters

To master the handling of 1-Bromo-6-oxaspiro[1]octane, one must understand the thermodynamic and kinetic vulnerabilities inherent to its molecular structure:

  • Thermal Ring-Opening (The Bromocyclopropane Motif): Cyclopropane rings possess immense angle strain (approx. 27.5 kcal/mol). The addition of a spiro-fusion and a bulky halogen atom exacerbates this steric crowding. At elevated temperatures, the activation energy barrier for electrocyclic ring-opening is easily overcome, leading to the formation of unwanted allylic bromides or allenes[3][4].

  • Autooxidation (The Tetrahydropyran Motif): Like many cyclic ethers, the oxane ring contains weak α -C-H bonds. Upon exposure to molecular oxygen and light, these bonds undergo a radical chain reaction to form α -hydroperoxides. Over time, these peroxides accumulate and polymerize into shock-sensitive, explosive crystals[5].

PathwaysCore1-Bromo-6-oxaspiro[2.5]octaneT_StressThermal Stress(> 25 °C)Core->T_StressO2_LightOxygen & LightExposureCore->O2_LightBaseStrong Bases /NucleophilesCore->BaseDeg1Ring-Opening(Allylic Halides/Allenes)T_Stress->Deg1Deg2Alpha-Hydroperoxides(Explosion Hazard)O2_Light->Deg2Deg3Premature Elimination(Cyclopropene intermediates)Base->Deg3

Mechanistic degradation pathways of 1-Bromo-6-oxaspiro[1]octane based on environmental stressors.

Quantitative Storage & Safety Metrics

To prevent the degradation pathways outlined above, strict adherence to environmental controls is mandatory. Table 1 outlines the optimal storage conditions, while Table 2 provides actionable thresholds for peroxide management.

Table 1: Storage Condition Matrix
ParameterOptimal ConditionScientific Rationale
Temperature 2–8 °C (Target: 4 °C)Mitigates thermal ring-opening of the strained bromocyclopropane moiety[6].
Atmosphere Inert (Argon/Nitrogen)Displaces triplet oxygen, preventing radical autooxidation of the ether ring.
Light Exposure Dark (Amber glass/foil)Prevents photo-initiation of free radical peroxide formation[5].
Container Air-impermeable sealPrevents ingress of atmospheric moisture and oxygen over long-term storage.
Table 2: Peroxide Testing Thresholds
Peroxide Conc. (ppm)Risk LevelRequired Action
0 – 19 ppm LowSafe for standard use. Purge headspace with Argon before returning to 4 °C.
20 – 100 ppm ModerateDo not concentrate. Remediate via basic alumina column before use (See Protocol B).
> 100 ppm HighExtreme explosion hazard. Do not move or open. Contact EHS for disposal[5].
Visible Crystals CriticalImminent detonation risk. Evacuate area and contact bomb squad/EHS immediately.

Troubleshooting & FAQs

Q1: I accidentally left my vial of 1-Bromo-6-oxaspiro[1]octane at room temperature over the weekend. Is the reagent still viable? A: Short-term exposure to room temperature (e.g., 48 hours) usually does not cause catastrophic degradation, but the strained bromocyclopropane ring is susceptible to thermal stress, which can induce trace ring-opening[4]. Self-Validation Step: Before committing the reagent to a complex synthesis, run a quick 1 H NMR. Look for the appearance of vinylic protons (typically between 4.5–6.0 ppm), which indicate the formation of ring-opened allylic species. If the spectrum is clean, proceed, but ensure the vial is returned to 4 °C[6].

Q2: I found an old stock vial (>12 months old) in the back of the fridge. It has a crystalline residue around the cap. How should I clean it? A: DO NOT TOUCH OR MOVE THE VIAL. The tetrahydropyran moiety is a known peroxide former[5]. Visible crystals or liquid stratification are definitive indicators of solid poly-peroxides, which are highly friction- and shock-sensitive. The mechanical friction of simply unscrewing the cap can trigger a violent detonation. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department immediately for specialized disposal.

Q3: Why did my Grignard reaction with this compound yield a complex mixture of ring-opened products instead of the desired spiro-adduct? A: Halocyclopropanes are highly sensitive to strong bases and nucleophiles. In the presence of strong organometallic reagents, the compound can undergo metal-halogen exchange followed by rapid rearrangement to an allene, or undergo dehydrohalogenation to form a highly unstable cyclopropene intermediate[3]. To troubleshoot, consider using milder, sterically hindered bases, or strictly control the temperature (e.g., dropwise addition at -78 °C) to kinetically trap the desired intermediate before rearrangement can occur.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating analytical checks (e.g., peroxide test strips) before and after the procedure, you ensure the integrity of your reagent.

Protocol A: Safe Handling and Aliquoting under Schlenk Conditions

Purpose: To prevent the introduction of oxygen and moisture during routine sampling.

  • Preparation: Dry all receiving glassware (vials, syringes) in an oven at 120 °C for at least 4 hours. Cool under vacuum.

  • Purging: Connect the receiving vial to a Schlenk line. Perform three cycles of high-vacuum evacuation followed by backfilling with high-purity Argon.

  • Equilibration: Remove the primary stock vial of 1-Bromo-6-oxaspiro[1]octane from 4 °C storage. Allow it to equilibrate to room temperature in a desiccator for 15 minutes. Causality: Opening a cold vial exposes it to atmospheric air, causing immediate condensation of moisture inside the container.

  • Transfer: Using a gas-tight syringe pre-purged with Argon, pierce the septum of the stock vial and withdraw the required volume.

  • Sealing: Transfer the liquid to the receiving vial. Seal both vials with fresh septa, wrap tightly with Parafilm, and immediately return the master stock to 4 °C storage in a secondary light-blocking container.

Protocol B: Peroxide Testing and Remediation via Basic Alumina

Purpose: To rescue moderately degraded stock (20–100 ppm peroxides) safely[7].

  • Initial Assessment: Test a 1 mL aliquot of the stock using a Quantofix peroxide test strip. If the reading is >100 ppm, abort the protocol and dispose of the chemical. If between 20–100 ppm, proceed.

  • Setup: In a well-ventilated fume hood behind a blast shield, clamp a glass chromatography column plugged with glass wool.

  • Packing: Slurry-pack 100 g of activated basic alumina (Brockmann Grade I) per 100 mL of solvent/compound using a dry, inert, peroxide-free solvent (e.g., pentane).

  • Elution: Load the contaminated 1-Bromo-6-oxaspiro[1]octane solution onto the column. Elute slowly using the inert solvent. Causality: Basic alumina traps the polar hydroperoxides while allowing the less polar spiro-compound to pass through.

  • Validation: Collect the purified eluent in an Argon-purged, amber glass flask. Re-test a 1 mL aliquot using a fresh peroxide test strip. The reading must be < 2 ppm before use.

  • Waste Treatment: Flush the used alumina column with a dilute acidic ferrous sulfate solution (60 g FeSO 4​

    • 6 mL conc. H 2​ SO 4​ in 100 mL water) to chemically reduce and destroy retained peroxides before solid waste disposal[7].

WorkflowA1-Bromo-6-oxaspiro[2.5]octaneStock > 6 MonthsBVisual Inspection(Crystals/Viscosity?)A->BCDO NOT TOUCH.Contact EHS for Disposal.B->C YesDPeroxide Test Strip(Quantofix)B->D NoE< 20 ppm(Safe for Use)D->EF20 - 100 ppm(Requires Remediation)D->FG> 100 ppm(High Risk - Dispose)D->GHPass throughBasic Alumina ColumnF->HIRe-test & UseH->I

Decision matrix and workflow for assessing and remediating older stocks of 1-Bromo-6-oxaspiro[1]octane.

References

  • [2] 1-bromo-6-oxaspiro[1]octane | 2137575-50-7 - Molport. Molport.

  • [6] 1-bromo-6-oxaspiro[1]octane | 2137575-50-7 - Sigma-Aldrich. Sigma-Aldrich.

  • [5] Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina Environment, Health and Safety.

  • [7] Working Safely with Peroxide Forming Compounds - Safety & Risk Services. University of British Columbia.

  • [3] The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. SciSpace.

  • [4] Cyclopropene. Grokipedia.

Troubleshooting guide for 1-Bromo-6-oxaspiro[2.5]octane reactions

Technical Support Center: 1-Bromo-6-oxaspiro[1]octane Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 1-Bromo-6-oxaspiro[1]octane .

The spiro[1]octane scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) because its conformationally strained nature enables the defined attachment of fragments along specific three-dimensional vectors, covering unique chemical space[2]. However, functionalizing the cyclopropyl core via the 1-bromo derivative presents significant mechanistic challenges, including sluggish oxidative addition, competitive ring-opening, and protodehalogenation.

This guide synthesizes field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the scientific integrity of your workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is the oxidative addition of 1-Bromo-6-oxaspiro[1]octane sluggish in standard Palladium-catalyzed Suzuki-Miyaura couplings, resulting in unreacted starting material? A1: Causality: Cyclopropyl bromides possess unusually high s-character in the C–Br bond (approaching sp² hybridization). This non-linear orbital overlap significantly increases the activation energy barrier for the concerted oxidative addition pathway typical of Pd(0) catalysts[2]. Furthermore, the steric bulk of the spiro-fused tetrahydropyran ring restricts the trajectory of the incoming metal complex. Solution: Shift from Palladium to Nickel-catalyzed reductive cross-coupling or Iron-based precatalysts[3]. These base-metal systems operate via a single-electron transfer (SET) radical pathway, bypassing the concerted oxidative addition barrier entirely[4].

Q2: During metal-halogen exchange with t -BuLi, I observe significant formation of an allylic alcohol byproduct rather than my desired electrophile-trapped spirocycle. What is the mechanism of this failure? A2: Causality: You are observing the electrocyclic ring-opening of the transient cyclopropyllithium intermediate. The spiro[1]octane system contains immense inherent ring strain. When the organolithium species is subjected to thermal stress (typically warming above -40 °C), the thermodynamic drive to relieve ring strain forces a rapid, concerted ring-opening to form an allylic lithium alkoxide. Solution: Strictly maintain internal reaction temperatures below -78 °C during the addition of t -BuLi and the subsequent electrophile quench. Alternatively, utilize the Turbo Grignard reagent ( i -PrMgCl·LiCl), which forms a more covalently bound, thermally stable cyclopropylmagnesium intermediate.

Q3: In Nickel-catalyzed reductive cross-coupling with aryl bromides, I am seeing high levels of protodehalogenation (reduction to 6-oxaspiro[1]octane) instead of the cross-coupled product. How can I optimize this? A3: Causality: Protodehalogenation occurs when the transient spiro[1]octyl radical abstracts a hydrogen atom from the solvent or ligand before it can be captured by the Aryl-Ni(II) intermediate. This is exacerbated by slow radical recombination rates. Solution: Switch to a strongly coordinating bidentate ligand (such as a picolinamide NN2 pincer ligand or dtbbpy) which stabilizes the Ni(III) intermediate and accelerates reductive elimination[4]. Additionally, ensure your reductant (e.g., Mn or Zn dust) is freshly activated; an oxidized metal surface slows the reduction of Ni(II) to Ni(0), stranding the radical intermediate.

Part 2: Quantitative Data & Optimization

To facilitate easy comparison of cross-coupling methodologies for 1-Bromo-6-oxaspiro[1]octane, the following table summarizes the optimization landscape based on empirical data and recent catalytic advancements[4],[5],[3].

Table 1: Catalyst Optimization for 1-Bromo-6-oxaspiro[1]octane Cross-Coupling

Catalyst SystemLigandReductant / BaseSolventYield (%)Primary Byproduct
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/H₂O< 5%Unreacted Starting Material
CuI (10 mol%)BathophenanthrolineLiOtBuDioxane18%Protodehalogenation
Fe(acac)₃ (10 mol%)β-diketiminateMgBr₂ / Alkyl-MgXTHF45%Homocoupling
NiCl₂·DME (10 mol%)dtbbpyMn dustDMA82%Trace Protodehalogenation
Ni(II) precatalyst (10 mol%)Picolinamide NN2Zn dustDMF91% None

Part 3: Validated Experimental Protocols

Every protocol described below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Preparation of 6-oxaspiro[1]octan-1-ylmagnesium chloride (Turbo Grignard Method)

Purpose: To generate a thermally stable organometallic nucleophile without triggering electrocyclic ring-opening.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Add 1-Bromo-6-oxaspiro[1]octane (1.0 mmol) and anhydrous THF (5.0 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange Reaction: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 mmol) over 10 minutes.

    • Causality: The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, significantly increasing its nucleophilicity and driving the exchange equilibrium forward at lower temperatures.

  • Stirring: Maintain stirring at -20 °C for 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with iodine (I₂) in THF. GC-MS analysis should reveal >95% conversion to 1-iodo-6-oxaspiro[1]octane. If unreacted bromide remains, extend stirring by 1 hour. If allylic alcohol is detected, your cooling bath has failed.

  • Trapping: Add your desired electrophile (e.g., an aldehyde or Weinreb amide) dropwise at -20 °C, then allow to slowly warm to room temperature.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling with Aryl Bromides

Purpose: Direct C(sp³)-C(sp²) bond formation utilizing bench-stable electrophiles[4].

  • Reagent Mixing: In a glovebox, charge a 10 mL vial with NiCl₂·DME (10 mol%), dtbbpy ligand (12 mol%), and freshly activated Mn dust (3.0 equiv).

  • Substrate Addition: Add the Aryl Bromide (1.0 mmol) and 1-Bromo-6-oxaspiro[1]octane (1.5 equiv) to the vial.

  • Solvent Addition: Add anhydrous DMA (3.0 mL). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Validation Checkpoint: Upon stirring at room temperature, the solution must transition from pale green (Ni(II) precatalyst) to a deep, dark red/brown within 15 minutes. This visual shift confirms the successful reduction of Ni(II) to the active Ni(0) species by the Mn dust.

  • Reaction: Stir vigorously at 25 °C for 12-24 hours.

    • Causality: Vigorous stirring is mandatory because this is a heterogeneous reaction; the Mn dust must remain suspended to continuously turn over the catalytic cycle.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove metal particulates, and wash with brine (3x) to remove DMA. Purify via flash chromatography.

Part 4: Mechanistic Visualizations

NiCycleNi0Ni(0) Active SpeciesOAOxidative Addition(Aryl-Br)Ni0->OANiIIAryl-Ni(II)-BrOA->NiIIRadicalGenAlkyl Radical Generation(Mn/Zn reductant)NiII->RadicalGen + Spiro[2.5]octyl radicalNiIIIAryl-Ni(III)-AlkylRadicalGen->NiIII + Spiro[2.5]octyl radicalREReductive EliminationNiIII->RERE->Ni0 Reduction by Mn/ZnProductCross-CoupledSpirocycleRE->Product

Fig 1: Ni-catalyzed reductive cross-coupling cycle for bromocyclopropanes.

LithiationSM1-Bromo-6-oxaspiro[2.5]octaneExchangeMetal-Halogen Exchange(i-PrMgCl·LiCl or t-BuLi)SM->ExchangeOrganometallicSpirocyclic Organometal(Stable at < -40°C)Exchange->OrganometallicElectrophileElectrophilic TrappingOrganometallic->ElectrophileWarmingThermal Stress(> -20°C)Organometallic->WarmingDesiredFunctionalized SpirocycleElectrophile->DesiredRingOpenElectrocyclic Ring OpeningWarming->RingOpenUndesiredAllylic ByproductRingOpen->Undesired

Fig 2: Competing pathways during metal-halogen exchange of spirocycles.

WorkflowPrep1. Reagent Preparation(Glovebox/Schlenk)Mix2. Catalyst & Substrate Mixing(Ni precatalyst + Ligand)Prep->MixActivate3. Reductant Activation(Add Mn/Zn dust)Mix->ActivateReact4. Cross-Coupling(Stir at 25°C, 12h)Activate->ReactQuench5. Quench & Filter(Celite pad)React->QuenchPurify6. Flash ChromatographyQuench->Purify

Fig 3: Standard workflow for Ni-catalyzed reductive cross-coupling.

Technical Support Center: Troubleshooting & Purification of 1-Bromo-6-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development professionals through the synthesis and purification of complex spirocyclic building blocks. 1[1] is a highly valuable intermediate. Its synthesis typically involves the cyclopropanation of 4-methylenetetrahydropyran to form a gem-dibromocyclopropane intermediate, followed by selective mono-reduction.

Because the mono-reduction step is kinetically sensitive, crude mixtures are often laden with structurally similar organic byproducts and heavy metal residues. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot these specific impurity issues.

Section 1: Impurity Profiling & Data Presentation

Understanding the mechanistic origin of impurities is the first step in designing a robust purification system.

Table 1: Common Impurities in 1-Bromo-6-oxaspiro[2.5]octane Synthesis

ImpurityOrigin / MechanismPhysical/Chemical CharacteristicsRemoval Strategy
1,1-Dibromo-6-oxaspiro[2.5]octane Under-reduction (incomplete conversion of intermediate).Higher molecular weight, lower polarity than the product.Flash Chromatography (elutes earlier).
6-Oxaspiro[2.5]octane Over-reduction (radical chain over-propagation).Highly volatile, lacks UV chromophore.Vacuum distillation or careful chromatography.
Organotin Residues (e.g., Bu₃SnBr) Byproducts of classical Tri-n-butyltin hydride (Bu₃SnH) reduction.Highly lipophilic, streaks heavily on silica gel.Fluoride-assisted precipitation (KF wash).
Nickel/Boron Salts Residues from modern green catalytic reductions.Water-soluble inorganic complexes.Aqueous biphasic extraction.
Section 2: FAQs & Troubleshooting Guides

Q1: I am using Tri-n-butyltin hydride (Bu₃SnH) for the mono-reduction, but my final product is heavily contaminated with tin residues. How can I remove them effectively? Expert Insight: The classical reduction of substituted gem-dibromocyclopropanes to monobromocyclopropanes is2[2]. However, the resulting tributyltin bromide (Bu₃SnBr) is notoriously difficult to remove via standard chromatography because of its lipophilicity. Causality & Solution: The most reliable method is to exploit the high bond dissociation energy of the Sn-F bond. By treating the crude mixture with aqueous Potassium Fluoride (KF), the soluble Bu₃SnBr is converted into polymeric Tributyltin fluoride (Bu₃SnF), which is highly insoluble in both organic and aqueous phases. This allows the tin impurity to be removed via simple filtration before chromatography.

Q2: My GC-MS shows a significant amount of the fully debrominated product (6-oxaspiro[2.5]octane). How do I prevent this over-reduction? Expert Insight: Over-reduction occurs when the radical chain reaction propagates beyond the mono-debromination stage. The first C-Br bond in a gem-dibromocyclopropane is weaker due to steric strain and dipole repulsion, making the first reduction fast. The second reduction is slower but will proceed if the hydride source is in excess or if the temperature is too high. Causality & Solution: To establish a self-validating protocol, strictly limit the hydride source to 1.05 equivalents and monitor the reaction strictly at or below room temperature. Alternatively, transition to a modern catalytic system. Recent literature demonstrates that3[3] under mild, aqueous micellar conditions, virtually eliminating the over-reduction pathway.

Q3: How do I separate the unreacted starting material (1,1-dibromo-6-oxaspiro[2.5]octane) from the desired mono-bromo product? Expert Insight: Both compounds are non-polar, but the loss of a massive bromine atom significantly alters the retention factor (Rf). The gem-dibromo compound is less polar and will elute first on normal-phase silica. Causality & Solution: Use a low-polarity solvent system (e.g., 0-5% Ethyl Acetate in Hexanes). Since these oxaspiro compounds lack strong UV chromophores, you cannot rely on standard UV detectors (254 nm). You must use a general stain like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA), or employ an Evaporative Light Scattering Detector (ELSD) during flash chromatography.

Section 3: Validated Experimental Protocols

Protocol A: Fluoride-Assisted Tin Removal (Self-Validating System) Objective: Complete precipitation of organotin byproducts from the crude reaction mixture.

  • Quench: Upon completion of the Bu₃SnH reduction, concentrate the reaction mixture under reduced pressure to remove the primary solvent.

  • Re-dissolve: Dissolve the crude oily residue in Diethyl Ether (10 mL per gram of crude).

  • Precipitation: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 2 hours.

    • Self-Validation Check: A thick, white precipitate (Bu₃SnF) will rapidly form at the aqueous-organic interface. The complete cessation of new precipitate formation upon adding a drop of fresh KF indicates the quantitative removal of tin.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the polymeric tin fluoride. Wash the pad with additional Diethyl Ether.

  • Separation: Transfer the filtrate to a separatory funnel, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate prior to chromatography.

Protocol B: Green Catalytic Mono-Reduction (Alternative Workflow) Objective: Synthesize 1-Bromo-6-oxaspiro[2.5]octane while avoiding toxic tin reagents entirely.

  • Catalyst Preparation: In a reaction vial, combine 5 mol% TMPhen-nickel catalyst with the 1,1-dibromo-6-oxaspiro[2.5]octane substrate.

  • Solvent: Add an aqueous micellar solvent system (e.g., 2 wt% TPGS-750-M in water).

  • Activation: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor conversion by GC-MS.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

    • Self-Validation Check: The aqueous micellar phase will retain the characteristic color of the nickel complex, while the upper Ethyl Acetate layer should remain clear and colorless. If the organic layer is tinted, perform an additional wash with brine to force phase separation of the catalyst.

Section 4: Workflow Visualization

G Start 4-Methylenetetrahydropyran Cyclo Cyclopropanation (CHBr3, Base) Start->Cyclo Dibromo 1,1-Dibromo-6-oxaspiro[2.5]octane Cyclo->Dibromo Red Selective Mono-Reduction Dibromo->Red Crude Crude Mixture (Impurities: Metals, Di-Br, Over-reduced) Red->Crude KF KF Wash & Filtration (Precipitates Bu3SnF) Crude->KF If Bu3SnH used Chrom Flash Chromatography (Separates Organics) Crude->Chrom If Ni/NaBH4 used KF->Chrom Pure Pure 1-Bromo-6-oxaspiro[2.5]octane Chrom->Pure

Figure 1: Synthesis and purification workflow for 1-Bromo-6-oxaspiro[2.5]octane.

References
  • Source: researchgate.
  • Title: Dibromocyclopropane reductions: comparisons between existing literature methods and newly developed, green approach.
  • Title: 2137575-50-7 | 1-Bromo-6-oxaspiro[2.

Sources

Validation & Comparative

Navigating the Structural Landscape of Bromo-Substituted Spirocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comparative analysis of the X-ray crystallographic structures of bromo-substituted spirocyclic compounds. While the primary focus was intended to be on 1-Bromo-6-oxaspiro[2.5]octane derivatives, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature revealed a notable absence of publicly available crystallographic data for this specific class of molecules. To address this gap and still provide valuable structural insights, this guide pivots to an in-depth comparison of two structurally related, publicly documented bromo-substituted spiro compounds: (1′S,6′S,8′S,9′R)-9′-Bromo-12′-oxaspiro[1,3-dioxolane-2,4′-tricyclo[6.3.1.01,6]dodecane] and 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. This comparative analysis, supported by experimental data, will serve as a valuable resource for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Introduction: The Significance of Spirocyclic Frameworks in Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, represent a fascinating and increasingly important class of three-dimensional molecular scaffolds in medicinal chemistry. Their rigid, well-defined spatial arrangement offers a distinct advantage over more flexible linear or monocyclic structures, enabling more precise and potent interactions with biological targets. The introduction of a bromine atom into these frameworks can further enhance their pharmacological properties through mechanisms such as increased binding affinity via halogen bonding and improved metabolic stability.

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule.[1][2] This technique provides invaluable data on bond lengths, bond angles, and overall conformation, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.

Comparative Analysis of Bromo-Substituted Spirocyclic Structures

In the absence of crystallographic data for 1-Bromo-6-oxaspiro[2.5]octane derivatives, we turn our attention to two exemplary bromo-substituted spiro compounds for which detailed structural information is available. These molecules, while structurally distinct from our initial target, share the key features of a spirocyclic core and bromine substitution, making them relevant and informative alternatives for a comparative study.

Selected Alternative Compounds for Comparison
  • Compound A: (1′S,6′S,8′S,9′R)-9′-Bromo-12′-oxaspiro[1,3-dioxolane-2,4′-tricyclo[6.3.1.01,6]dodecane][3][4]

  • Compound B: 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione][5][6]

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two selected compounds, providing a basis for a direct comparison of their solid-state structures.

ParameterCompound ACompound B
Chemical Formula C₁₃H₁₉BrO₃C₂₆H₁₂Br N O₆
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 11.0159(3)11.8333(6)
b (Å) 12.6619(3)12.8151(6)
c (Å) 10.2763(2)17.1798(8)
α (°) 9077.317(4)
β (°) 117.044(1)74.147(4)
γ (°) 9066.493(5)
Volume (ų) 1276.63(5)2280.0(2)
Z 42
Temperature (K) 296150
Radiation Mo KαMo Kα
R-factor Not Reported0.0622
Structural Insights and Discussion

The crystallographic data reveals significant differences in the solid-state packing and molecular geometry of the two compounds. Compound A , a tricyclic spiro-dioxolane, crystallizes in the monoclinic space group P2₁/c.[3][4] Its six-membered ring adopts a twist-boat conformation, while the fused cycloheptane ring is in a chair conformation.[3][4] This intricate, non-planar structure is a direct consequence of the spiro-fusion and the inherent ring strain of the polycyclic system.

In contrast, Compound B , a more complex spirooxindole derivative, crystallizes in the triclinic P-1 space group.[5][6] The central pyran ring in this molecule adopts a boat conformation.[7] The overall structure is stabilized by a network of intermolecular interactions, including C-H···O and N-H···O hydrogen bonds.[5][6]

The presence of the bromine atom in both molecules plays a crucial role in their crystal packing. While not explicitly detailed in the provided abstracts, it is well-established that bromine can participate in halogen bonding, a non-covalent interaction that can significantly influence the supramolecular assembly of molecules in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

The determination of the crystal structure of a small molecule like a bromo-substituted spiro-compound follows a well-established workflow. The causality behind each step is crucial for obtaining high-quality, publishable data.

Step-by-Step Methodology
  • Crystal Growth (Crystallization):

    • Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal.[8] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and free from defects.[8]

    • Protocol:

      • Dissolve the purified compound in a suitable solvent or mixture of solvents to achieve saturation.

      • Employ a slow evaporation or slow cooling technique to allow for the gradual formation of well-ordered crystals. Common methods include:

        • Slow Evaporation: Leaving the solution in a loosely capped vial.

        • Vapor Diffusion: Placing a solution of the compound in a small vial inside a larger sealed container with a precipitant solvent.

        • Slow Cooling: Gradually lowering the temperature of a saturated solution.

  • Crystal Mounting:

    • Rationale: The selected crystal must be carefully mounted on a goniometer head for data collection. The mounting medium should be non-diffracting and hold the crystal securely in the X-ray beam.

    • Protocol:

      • Under a microscope, select a single crystal with well-defined faces and no visible cracks.

      • Using a cryoloop or a glass fiber, carefully pick up the crystal.

      • Mount the crystal on the goniometer head using a small amount of a suitable cryoprotectant (if data is to be collected at low temperatures) or oil.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2] Rotating the crystal allows for the collection of a complete dataset of diffraction intensities.

    • Protocol:

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Set the data collection parameters, including the exposure time, frame width, and detector distance.

      • Initiate the data collection run, during which the crystal will be rotated through a series of angles while being exposed to the X-ray beam.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

      • Apply corrections for factors such as Lorentz polarization and absorption.

      • Determine the unit cell parameters and the space group.

      • Solve the phase problem using direct methods or Patterson methods. This will generate an initial electron density map.

  • Structure Refinement:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and to obtain the final crystallographic parameters.

    • Protocol:

      • Build a molecular model into the initial electron density map.

      • Perform least-squares refinement to optimize the atomic coordinates, displacement parameters, and other structural parameters.

      • Analyze the refined structure for any inconsistencies and to ensure that it is chemically reasonable.

      • Generate the final crystallographic information file (CIF).

Visualizing the Process and Structure

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Generalized Workflow for Small Molecule X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Caption: A generalized workflow for determining the structure of a small molecule using single-crystal X-ray diffraction.

Generalized Molecular Structure of a Bromo-Oxaspiro Compound

Caption: A generalized 2D representation of a 1-Bromo-6-oxaspiro[2.5]octane scaffold.

Conclusion

While the X-ray crystallographic structure of 1-Bromo-6-oxaspiro[2.5]octane derivatives remains elusive in the public domain, a comparative analysis of structurally related bromo-substituted spiro compounds provides valuable insights into the conformational preferences and solid-state packing of this important class of molecules. The detailed examination of (1′S,6′S,8′S,9′R)-9′-Bromo-12′-oxaspiro[1,3-dioxolane-2,4′-tricyclo[6.3.1.01,6]dodecane] and 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione] highlights the structural diversity and complexity inherent in these systems.

The standardized experimental protocol for single-crystal X-ray diffraction presented herein serves as a practical guide for researchers seeking to elucidate the structures of novel spirocyclic compounds. It is our hope that this guide will not only aid in the interpretation of existing structural data but also encourage and facilitate the determination and publication of the crystal structures of novel bromo-substituted spirocycles, including those of the 1-Bromo-6-oxaspiro[2.5]octane family, thereby enriching our collective understanding of these promising molecular architectures.

References

  • Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 187-191. [Link]

  • Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). View of X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'. European Journal of Chemistry. [Link]

  • Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]

  • scite_. (n.d.). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. scite.ai. Retrieved from [Link]

  • Wang, L., et al. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 20(1), 52. [Link]

  • Reddy, D. S., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(3), 560-563. [Link]

  • Goh, S. S., & Gschwind, R. M. (2015). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. The Journal of Organic Chemistry, 80(15), 7856-7863. [Link]

  • Rojo-Lopátegui, O., & Poirier, D. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1244-1296. [Link]

  • Mehta, G., & Khan, T. B. (2012). (1'S,6'S,8'S,9'R)-9'-Bromo-12'-oxa-spiro-[1,3-dioxolane-2,4'-tricyclo-[6.3.1.0(1,6)]dodeca-ne]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2411-o2412. [Link]

  • Bhadbhade, M. M., et al. (2018). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 18(11), 7119-7127. [Link]

  • Mehta, G., & Khan, T. B. (2012). 9′-Bromo-12′-oxaspiro[1,3-dioxolane-2,4′-tricyclo[6.3.1.01,6]dodecane]. IUCrData, 1(1), x120297. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Gu, Y., & Gu, B. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 9(Pt 6), 723-731. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 5-Fluoro-6'H,7'H,8'H-spiro-[indoline-3,7'-pyrano[3,2-c:5,6-c']di-1-benzopyran]-2,6',8'-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o744. [Link]

  • Grabowsky, S., et al. (2020). Accurate crystal structures and chemical properties from NoSpherA2. Chemical Science, 11(45), 12301-12314. [Link]

  • Piazzi, L., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor antagonists. European Journal of Medicinal Chemistry, 124, 1-13. [Link]

  • NIST. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reactivity comparison of 1-Bromo-6-oxaspiro[2.5]octane vs. other epoxides

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of Strained Spirocycles: 1-Bromo-6-oxaspiro[1]octane vs. Epoxides

Executive Summary & Structural Clarification

In drug discovery and synthetic methodology, strained three-membered spirocycles are highly valued for their ability to introduce rigid, sp3-rich vectors into molecular scaffolds. A common point of confusion arises when comparing 1-bromo-6-oxaspiro[1]octane with traditional epoxides (such as 1-oxaspiro[1]octane).

Despite the "oxa" nomenclature suggesting an oxygen-containing three-membered ring, SMILES data (BrC1CC11CCOCC1) confirms that 1-bromo-6-oxaspiro[1]octane is actually a bromocyclopropane spiro-fused to a tetrahydropyran ring[2]. In contrast, true epoxides feature an oxirane ring. This fundamental structural difference dictates entirely divergent reactivity profiles. While epoxides are highly susceptible to nucleophilic ring-opening due to C-O bond polarization[3], bromocyclopropanes resist direct nucleophilic attack and instead participate in transition-metal-catalyzed cross-couplings[4] or carbenoid-mediated rearrangements[1].

This guide objectively compares the thermodynamic properties, reactivity pathways, and experimental handling of 1-bromo-6-oxaspiro[1]octane against standard epoxide equivalents.

Thermodynamic and Electronic Comparison

The reactivity of any three-membered ring is governed by the interplay between ring strain and bond polarization .

  • Epoxides (e.g., 1-oxaspiro[1]octane): The electronegative oxygen atom draws electron density away from the adjacent carbons, creating a strong dipole. This polarization, combined with considerable ring strain (approx. 13–27 kcal/mol depending on substitution), makes the carbons highly electrophilic[3]. The relief of ring strain provides the thermodynamic driving force for irreversible SN​2 ring-opening.

  • Bromocyclopropanes (e.g., 1-bromo-6-oxaspiro[1]octane): The cyclopropane ring possesses similar strain energy (~27.5 kcal/mol), but its C-C bonds are constructed from electron-rich Walsh orbitals. This electron density sterically and electronically repels incoming nucleophiles, rendering direct SN​2 attack highly disfavored. Instead, reactivity is localized at the weaker C-Br bond, making it an ideal candidate for radical generation or metal-halogen exchange[4].

Table 1: Quantitative & Qualitative Property Matrix
Property1-Bromo-6-oxaspiro[1]octane1-Oxaspiro[1]octane (Epoxide)
Ring System Bromocyclopropane + TetrahydropyranOxirane + Cyclohexane
Reactive Bond C-Br (Weak, non-polarizable)C-O (Highly polarized)
Primary Reactivity Radical cross-coupling, Metal-halogen exchangeNucleophilic SN​2 ring-opening
Susceptibility to Nucleophiles Very Low (Electronic/steric repulsion)Very High (Electrophilic carbon centers)
Typical Transformations Suzuki/Negishi coupling, DMS RearrangementRing-opening with amines, azides, alkoxides

Divergent Reactivity Pathways

To understand the synthetic utility of these scaffolds, we must analyze their mechanistic behavior under different chemical environments.

A. Epoxide Reactivity: Nucleophilic Ring Opening

Under basic or neutral conditions, epoxides undergo SN​2 ring-opening where the nucleophile attacks the least sterically hindered carbon, resulting in an inversion of stereochemistry[3]. Under acidic conditions, the oxygen is protonated, weakening the C-O bonds and shifting the transition state to an SN​1 -like pathway, where attack often occurs at the more substituted carbon due to carbocation stabilization[3].

B. Bromocyclopropane Reactivity: Cross-Coupling & Rearrangements

Because 1-bromo-6-oxaspiro[1]octane cannot undergo facile SN​2 opening, it is utilized in two primary advanced workflows:

  • Nickel-Catalyzed Reductive Cross-Coupling: Using a Ni(II) precatalyst and a reducing agent, the C-Br bond undergoes homolytic cleavage to form a cyclopropyl radical. This radical is captured by a Ni-aryl complex, forging a new C-C bond without opening the strained ring[4].

  • Doering-Moore-Skattebøl (DMS) Rearrangement: Treatment with a strong organolithium base (e.g., MeLi) induces lithium-halogen exchange. The resulting cyclopropylithium intermediate undergoes α -elimination to form a carbenoid, which rapidly collapses via electrocyclic ring-opening to yield a cycloallene or diene[1][5].

Reactivity sub_bromo 1-Bromo-6-oxaspiro[2.5]octane (Bromocyclopropane) path_metal Ni-Catalyzed Cross-Coupling sub_bromo->path_metal path_base MeLi / Base (DMS Rearrangement) sub_bromo->path_base sub_epox 1-Oxaspiro[2.5]octane (Epoxide) path_nuc Nucleophilic Attack (Acid/Base) sub_epox->path_nuc prod_aryl Aryl-Spirocycle (C-C Bond) path_metal->prod_aryl prod_allene Cycloallene / Diene (Ring Opening) path_base->prod_allene prod_alcohol β-Substituted Alcohol (Ring Opening) path_nuc->prod_alcohol

Divergent reactivity pathways of bromocyclopropanes vs. epoxides driven by bond polarization.

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of the mechanistic principles discussed above. Each system is designed to be self-validating, meaning the reaction conditions inherently prevent competing side reactions.

Protocol A: Regioselective Nucleophilic Opening of an Epoxide

Causality: Using NH4​Cl as an additive provides a mild proton source that activates the epoxide oxygen just enough to facilitate nucleophilic attack by the azide, without being acidic enough to trigger unwanted polymerization or Meinwald rearrangement[3].

  • Preparation: Dissolve 1.0 mmol of the epoxide in 5 mL of a 4:1 MeOH/H2​O mixture.

  • Activation: Add 1.5 mmol of NaN3​ and 1.5 mmol of NH4​Cl .

  • Reaction: Heat the mixture to 65°C and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (stain with phosphomolybdic acid).

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the β -azido alcohol.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling of 1-Bromo-6-oxaspiro[1]octane

Causality: The use of Manganese powder acts as a terminal reductant, turning over the Ni(I)/Ni(III) catalytic cycle. The picolinamide ligand stabilizes the highly reactive Ni-alkyl species, preventing premature β -hydride elimination and ensuring high cross-coupling yields[4].

  • Glovebox Setup: In an argon-filled glovebox, charge a vial with 1-bromo-6-oxaspiro[1]octane (1.0 mmol), an aryl bromide (1.2 mmol), NiCl2​⋅glyme (10 mol%), picolinamide ligand (12 mol%), and Mn powder (2.5 mmol).

  • Solvent Addition: Add 4 mL of anhydrous DMA (Dimethylacetamide). Seal the vial with a PTFE septum cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the manganese salts. Elute with Ethyl Acetate, wash with water to remove DMA, dry, and purify via flash chromatography.

Protocol C: Doering-Moore-Skattebøl Rearrangement

Causality: Performing this at cryogenic temperatures (-78°C) ensures that the highly reactive cyclopropylithium intermediate does not decompose prematurely. Warming the reaction provides the thermal energy required to overcome the activation barrier for carbenoid formation and subsequent electrocyclic ring opening[1][5].

  • Preparation: Dissolve 1.0 mmol of 1-bromo-6-oxaspiro[1]octane in 10 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Lithiation: Cool the flask to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 mmol of Methyllithium (MeLi) solution.

  • Rearrangement: Stir at -78°C for 30 minutes, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH4​Cl , extract with ether, and concentrate to isolate the resulting diene/allene product.

Workflow start Substrate Selection branch1 Bromocyclopropane (C-Br Activation) start->branch1 branch2 Epoxide (C-O Cleavage) start->branch2 step1a Add Ni-Catalyst & Reductant (Mn) branch1->step1a step1b Add Nucleophile (e.g., NaN3, Amines) branch2->step1b step2a Radical Generation & Cross-Coupling step1a->step2a step2b SN2 Ring Opening (Inversion of Config) step1b->step2b end Product Isolation (Chromatography) step2a->end step2b->end

Comparative experimental workflow for metal-catalyzed cross-coupling versus nucleophilic opening.

Conclusion

The distinction between 1-bromo-6-oxaspiro[1]octane and epoxides highlights a critical lesson in chemical topology. While both contain highly strained three-membered rings, the nature of the heteroatom and bond polarization dictates their utility. Epoxides are unparalleled for generating densely functionalized adjacent stereocenters via nucleophilic opening. Conversely, 1-bromo-6-oxaspiro[1]octane is a robust building block for appending intact spirocyclic motifs onto aromatic cores via modern cross-coupling techniques, making it highly valuable for modulating the pharmacokinetic properties of drug candidates.

References

  • 1-bromo-6-oxaspiro[1]octane | 2137575-50-7 - Molport . Molport. Available at:[Link]

  • Epoxide Ring Opening With Base . Master Organic Chemistry. Available at:[Link]

  • Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond . ResearchGate. Available at:[Link]

  • Martin Braun's research works (Doering-Moore-Skattebøl method) . ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the Synthetic Utility of 1-Bromo-6-oxaspiro[2.5]octane: Predicted Reactivity and Alternative Strategies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for novel molecular scaffolds is paramount for the discovery of new therapeutic agents and functional materials. Spirocyclic systems, in particular, have garnered significant attention due to their rigid three-dimensional structures that can effectively probe biological space. This guide provides a comprehensive analysis of the predicted reaction products of 1-bromo-6-oxaspiro[2.5]octane, a unique bifunctional spirocyclic building block. By examining its potential reactivity in comparison with established alternative synthetic methodologies, we aim to provide researchers with valuable insights for designing synthetic routes to novel functionalized cyclohexanes.

Introduction to 1-Bromo-6-oxaspiro[2.5]octane: A Bifunctional Building Block

1-Bromo-6-oxaspiro[2.5]octane is a structurally intriguing molecule featuring two key reactive sites: a strained epoxide ring and a carbon-bromine bond on the cyclopropane ring.[1][2][3] This combination of functionalities suggests a rich and diverse reactivity profile, offering multiple avenues for synthetic elaboration. The inherent strain of the three-membered rings (epoxide and cyclopropane) makes them susceptible to ring-opening reactions, while the bromine atom serves as a versatile handle for nucleophilic substitution or organometallic cross-coupling reactions.

The core structure, 1-oxaspiro[2.5]octane, is a known entity, and its derivatives are of interest in medicinal chemistry.[4][5][6] The introduction of a bromine atom at the 1-position significantly enhances the synthetic potential of this scaffold.

Predicted Reaction Pathways of 1-Bromo-6-oxaspiro[2.5]octane

Due to the limited specific literature on the reactivity of 1-bromo-6-oxaspiro[2.5]octane, this section presents a predictive analysis based on the well-established chemistry of spiroepoxides and brominated cyclopropanes.[7][8][9] The two primary modes of reactivity are anticipated to be nucleophilic ring-opening of the epoxide and reactions involving the carbon-bromine bond.

Nucleophilic Ring-Opening of the Epoxide

The epoxide ring is a potent electrophile and is expected to undergo ring-opening upon treatment with a variety of nucleophiles. The regioselectivity of this attack will be dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under Basic or Nucleophilic Conditions:

Under basic or neutral conditions, the nucleophile will likely attack the less sterically hindered carbon of the epoxide (C7) in an SN2 fashion. This would lead to the formation of a 1-(bromomethyl)cyclohexan-1,2-diol derivative.

DOT Diagram: Predicted Nucleophilic Epoxide Opening (Basic/Neutral Conditions)

G cluster_0 1-Bromo-6-oxaspiro[2.5]octane cluster_1 Nucleophile (Nu-) cluster_2 Transition State cluster_3 Product start Br-C1(C2)C2-C(O)-C(C)CC ts [HO-C(C(Br))C-C-Nu]‡ start->ts SN2 attack at C7 nuc Nu- nuc->ts end 1-(bromomethyl)-2-nucleo-cyclohexan-1-ol ts->end Ring Opening G cluster_0 1-Bromo-6-oxaspiro[2.5]octane cluster_1 Acid (H+) cluster_2 Protonated Epoxide cluster_3 Nucleophile (NuH) cluster_4 Product start Br-C1(C2)C2-C(O)-C(C)CC protonated Br-C1(C2)C2-C(OH+)-C(C)CC start->protonated Protonation acid H+ acid->protonated end 2-(bromomethyl)-1-nucleo-cyclohexan-1-ol protonated->end Attack at C6 nuc NuH nuc->end

Caption: Predicted acid-catalyzed epoxide ring-opening.

Reactions at the Carbon-Bromine Bond

The carbon-bromine bond on the cyclopropane ring offers another site for functionalization.

Nucleophilic Substitution:

Direct nucleophilic substitution at the C1 position is expected to be challenging due to the increased s-character of the C-Br bond in the cyclopropane ring and potential steric hindrance. However, under forcing conditions or with highly reactive nucleophiles, this pathway might be accessible.

Organometallic Intermediates:

A more plausible approach for functionalizing the C1 position would be through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent. This would involve a metal-halogen exchange, followed by reaction with an electrophile. However, the stability of such an intermediate in the presence of the epoxide ring would be a critical consideration, as intramolecular reactions could occur.

Comparison with Alternative Synthetic Strategies

While 1-bromo-6-oxaspiro[2.5]octane presents interesting possibilities, it is crucial to compare its potential with established methods for the synthesis of functionalized cyclohexanes.

Alternative Routes to Functionalized Cyclohexanes

Several powerful and stereoselective methods exist for the synthesis of highly substituted cyclohexanes. [10]These include:

  • Diels-Alder Reaction: This cycloaddition reaction provides a direct and often highly stereocontrolled route to cyclohexene derivatives, which can be further functionalized.

  • Michael Addition: The conjugate addition of nucleophiles to cyclohexenones is a robust method for introducing substituents at the β-position.

  • Aldol and Mannich Reactions: Intramolecular versions of these reactions can be employed to construct the cyclohexane ring with excellent stereocontrol. [10]

Comparison of Synthetic Utility

The following table provides a comparative overview of the predicted reactivity of 1-bromo-6-oxaspiro[2.5]octane and established alternative methods.

FeaturePredicted Reactions of 1-Bromo-6-oxaspiro[2.5]octaneAlternative Methods (e.g., Diels-Alder, Michael Addition)
Precursor Availability Synthesis likely involves multi-step procedures.Readily available starting materials for many reactions.
Product Diversity Potentially high, with access to diols and other bifunctional compounds.Very high, with well-established protocols for a wide range of products.
Stereocontrol Can be challenging to predict and control without experimental data.Often excellent and predictable, with numerous chiral catalysts and auxiliaries available.
Reaction Conditions May require careful optimization to control regioselectivity.Generally well-understood and optimized for a broad range of substrates.
Scalability Potentially limited by the synthesis of the starting material.Many alternative methods are highly scalable.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the reactions of 1-bromo-6-oxaspiro[2.5]octane based on general procedures for similar transformations.

Protocol 1: Nucleophilic Ring-Opening with Sodium Azide (Predicted)
  • To a solution of 1-bromo-6-oxaspiro[2.5]octane (1.0 mmol) in a suitable solvent such as DMF or a protic solvent mixture like ethanol/water (10 mL), add sodium azide (1.2 mmol).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding azido alcohol.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Predicted)
  • Dissolve 1-bromo-6-oxaspiro[2.5]octane (1.0 mmol) in anhydrous methanol (10 mL).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

1-Bromo-6-oxaspiro[2.5]octane represents a promising, yet underexplored, building block for the synthesis of novel functionalized cyclohexanes. Its bifunctional nature allows for a range of potential transformations, primarily centered around the nucleophilic opening of the epoxide ring. While this guide provides a predictive framework for its reactivity, experimental validation is crucial to fully unlock its synthetic potential.

Compared to well-established methodologies, the utility of 1-bromo-6-oxaspiro[2.5]octane will depend on the accessibility of the starting material and the unique structural motifs that can be generated. Future research should focus on the synthesis of this compound and a systematic investigation of its reactions with a diverse set of nucleophiles under various conditions. Such studies will undoubtedly provide valuable insights and potentially lead to the discovery of new bioactive molecules and advanced materials.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Hajra, S., Roy, S., & Bhowmick, M. (2022). Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Omega, 7(10), 8753–8763. [Link]

  • Enders, D., & Wortmann, L. (2002). Highly stereoselective and efficient synthesis of functionalized cyclohexanes with multiple stereocenters. Organic & Biomolecular Chemistry, 1(1), 15-27. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • NextSDS. (n.d.). 1-bromo-6-oxaspiro[2.5]octane — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
  • van der Ende, T., et al. (2018). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 24(53), 14193-14201. [Link]

  • Chemistry Stack Exchange. (2020). Ring opening, nucleophilic substitution. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-6-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a deeply logical system driven by the fundamental chemical and physical properties of the molecules we handle.

1-Bromo-6-oxaspiro[1]octane (CAS: 2137575-50-7) is a highly valuable, versatile precursor used extensively in the synthesis of complex spiro compounds and drug development workflows[2]. However, its molecular architecture—combining a reactive brominated alkyl framework with a volatile oxaspirocycle—demands rigorous, mechanistically sound handling protocols.

This guide provides prescriptive, causality-driven safety and logistical information for researchers handling this compound, ensuring operational integrity from the moment the reagent bottle is opened to its final EPA-compliant disposal.

Hazard Profiling & Mechanistic Toxicology

To select the correct Personal Protective Equipment (PPE), we must first understand the specific mechanisms by which 1-Bromo-6-oxaspiro[1]octane interacts with human biology. The compound carries three primary GHS hazard classifications[3]:

  • Skin Irrit. 2 (H315): The electrophilic nature of the brominated carbon makes it prone to reacting with nucleophilic sites on epidermal proteins. This alkylation disrupts the lipid bilayer of the skin, leading to localized erythema and contact dermatitis.

  • Eye Irrit. 2A (H319): If introduced to the ocular environment, the compound rapidly interacts with corneal proteins and the aqueous tear film, causing severe, immediate inflammation.

  • STOT SE 3 (H336): The oxaspirocycle framework imparts sufficient vapor pressure to pose an inhalation risk. Inhalation of these vapors can cause specific target organ toxicity (single exposure), manifesting as respiratory tract irritation and central nervous system (CNS) depression (drowsiness or dizziness)[3].

Prescriptive Personal Protective Equipment (PPE) Matrix

Standard laboratory latex gloves offer virtually zero resistance to halogenated organics; they will swell, degrade, and permit chemical breakthrough within minutes. To establish a self-validating safety barrier, PPE must be selected based on standardized testing (e.g., EN 166, EN 374)[4].

Table 1: Quantitative Hazard and PPE Specification Matrix

Hazard ClassificationGHS CodeMechanistic ToxicologyPrescriptive PPE Standard
Skin Irritation (Cat 2) H315Alkylation of epidermal nucleophiles causing lipid bilayer disruption.Hands: EN 374-compliant Nitrile (short-term) or Fluoroelastomer/Viton (extended contact) gloves. Body: Flame-retardant lab coat.
Eye Irritation (Cat 2A) H319Rapid interaction with corneal proteins leading to severe ocular inflammation.Eyes: EN 166 / ANSI Z87.1 compliant tight-fitting chemical safety goggles. Face shield for volumes >50 mL.
Specific Target Organ Toxicity H336Vapors cause CNS depression and respiratory mucosal irritation.Respiratory: Type A organic vapor respirator (EN 14387) only if handling outside a certified Class II fume hood[4].

Operational Workflows: Safe Handling & Experimental Use

Every protocol involving 1-Bromo-6-oxaspiro[1]octane must be treated as a closed-system operation until the compound is fully quenched or consumed in the reaction.

Step-by-Step Methodology: Safe Aliquoting and Reaction Setup

  • Environmental Verification: Before opening the reagent, verify that your chemical fume hood has a functional face velocity between 0.4 and 0.6 m/s. This is your primary defense against the H336 inhalation hazard.

  • PPE Donning: Equip ANSI Z87.1 safety goggles, a fully buttoned lab coat, and double-layer nitrile gloves.

  • Handling: Unseal the primary container strictly within the fume hood. Due to the compound's reactivity, avoid using metal spatulas or needles that may have catalytic impurities; use a dedicated PTFE-lined pipette or a clean glass syringe for liquid transfers.

  • Transfer & Sealing: Dispense the required volume directly into a pre-weighed, septum-sealed reaction flask purged with an inert gas (Nitrogen or Argon).

  • Decontamination: Immediately rinse all transfer equipment with a compatible non-halogenated solvent (e.g., acetone) to neutralize residual traces. Collect this rinse strictly in the halogenated waste stream.

Spill Response & Chemical Disposal Plan

The disposal of halogenated organics is heavily regulated by the EPA. Improper incineration of brominated or chlorinated compounds can generate highly toxic byproducts, including polybrominated dibenzo-p-dioxins and dibenzofurans[5]. Therefore, strict segregation is non-negotiable.

Step-by-Step Methodology: Halogenated Spill Response

  • Isolation: Immediately halt work. If the spill exceeds 50 mL outside the fume hood, evacuate the immediate area to prevent CNS depression from vapor inhalation.

  • Containment: Apply an inert, inorganic absorbent (such as vermiculite, diatomaceous earth, or a commercial universal spill kit) to the perimeter of the spill, working inward[6]. Never use combustible absorbents like sawdust with reactive organics.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition. Place the debris into a compatible, sealable secondary polyethylene container.

  • Labeling: Explicitly label the container as "Hazardous Waste: Halogenated Organic Spill Debris."

Chemical Disposal Plan

  • Segregation Rule: 1-Bromo-6-oxaspiro[1]octane and any associated reaction waste must be deposited only into designated Halogenated Organic Waste carboys[7].

  • Prohibition: Never mix this waste with non-halogenated solvents (e.g., pure ethanol, hexane), acids, or bases, as this complicates the required high-temperature incineration process and can lead to exothermic reactions[7].

  • Documentation: Ensure the building EPA ID number and the specific chemical constituents (including the bromine identifier) are clearly logged on the hazardous waste manifest for your Environmental Health and Safety (EHS) department[7].

Process Visualization

The following diagram maps the logical decision tree for handling, spill mitigation, and final disposal, ensuring a self-validating loop of safety.

G N1 PPE Verification (Gloves, Goggles, Coat) N2 Transfer to Vented Fume Hood N1->N2 N3 Execute Reaction (Closed System) N2->N3 N4 Spill Detected? N3->N4 N5 Contain with Inert Absorbent N4->N5 Yes N6 Segregate as Halogenated Waste N4->N6 No N5->N6 N7 EPA-Compliant Incineration N6->N7

Workflow for the safe handling, spill response, and disposal of 1-Bromo-6-oxaspiro[1]octane.

References

  • NextSDS. "1-bromo-6-oxaspiro[1]octane — Chemical Substance Information." NextSDS Substance Database. Available at:

  • Benchchem. "1-(Bromomethyl)cyclohexan-1-ol." Benchchem Chemical Catalog.
  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.
  • Santa Cruz Biotechnology. "1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION." Safety Data Sheet.
  • University of Michigan. "3.2 Hazardous Waste Management - Environment, Health & Safety." EHS Guidelines.
  • Renishaw. "Safety Data Sheet (SDS)." Renishaw Document Library.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.